SKF 91488 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SKF 91488 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKF 91488 dihydrochloride is a potent and specific inhibitor of the enzyme Histamine N-methyltransferase (HNMT). Its primary mechanism of action is the blockade of histamine metabolism in the cytosol, leading to an accumulation of intracellular histamine. This elevation of histamine levels subsequently enhances histaminergic signaling through its various receptors, predominantly the H1 and H2 receptors. Contrary to some initial descriptions, this compound does not exhibit direct agonist activity at histamine receptors. This guide provides a detailed overview of its mechanism of action, the enzymatic pathway it inhibits, and the downstream physiological consequences.
Core Mechanism of Action: Inhibition of Histamine N-methyltransferase (HNMT)
The principal molecular target of SKF 91488 is Histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine. This methylated product is largely inactive and is subsequently metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) before being excreted.
SKF 91488 acts as a strong inhibitor of HNMT, thereby preventing the degradation of histamine. This leads to an increase in the intracellular concentration of histamine, prolonging its physiological effects.
Quantitative Data on HNMT Inhibition
| Parameter | Value | Source Organism/Tissue | Reference |
| Inhibition of HNMT | Potent/Strong | Not Specified | Beaven and Shaff, 1979 |
| IC50 | Data not available | Not Specified | Beaven and Shaff, 1979 |
| Ki | Data not available | Not Specified | Beaven and Shaff, 1979 |
| In vivo effect | Increased histamine levels in hypothalamus and medulla oblongata in rats.[1] | Rat | Sz-Ch-Holzer, 2000 |
Downstream Signaling Pathways
By increasing the availability of histamine, SKF 91488 indirectly modulates the activity of histamine receptors. The physiological consequences are therefore dependent on the location and type of histamine receptors being stimulated. The most well-characterized of these are the H1 and H2 receptors.
Histamine H1 Receptor Signaling
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade mediates a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.[3][4]
Histamine H2 Receptor Signaling
The H2 receptor is also a GPCR, but it is coupled to Gs.[5][6] Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses.[5][6] A primary example of H2 receptor-mediated action is the stimulation of gastric acid secretion by parietal cells in the stomach.[6][7]
Experimental Protocols
Detailed experimental protocols from the original studies on SKF 91488 are not fully available. However, a general methodology for assessing HNMT inhibition, based on the principles of the radioenzymatic assay, is described below. This type of assay was instrumental in characterizing the activity of HNMT inhibitors.
General Protocol for Radioenzymatic Assay of HNMT Inhibition
This protocol outlines the general steps to determine the inhibitory potential of a compound like SKF 91488 on HNMT activity.
Objective: To measure the in vitro inhibition of HNMT by SKF 91488.
Materials:
-
Purified or partially purified HNMT enzyme preparation (e.g., from rat kidney).[8]
-
Histamine dihydrochloride (substrate).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (radiolabeled co-substrate).
-
This compound (test inhibitor).
-
Phosphate buffer (pH 7.4).
-
Stopping solution (e.g., a borate buffer).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, a known concentration of histamine, and varying concentrations of SKF 91488. Include control tubes with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Enzyme Addition: Add the HNMT enzyme preparation to each tube to initiate the reaction.
-
Initiation of Methylation: Add [³H]-SAM to each tube to start the methylation of histamine.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Extraction of Radiolabeled Product: Extract the radiolabeled product, [³H]-Nτ-methylhistamine, using an organic solvent (e.g., a chloroform/isoamyl alcohol mixture).
-
Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SKF 91488 compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound serves as a valuable research tool for studying the physiological roles of histamine. Its well-defined mechanism of action as a potent inhibitor of HNMT allows for the controlled elevation of endogenous histamine levels, facilitating the investigation of histaminergic pathways in various biological systems. While the precise quantitative metrics of its inhibitory activity from early studies are not readily accessible, its qualitative effects are well-documented. Further research could focus on re-evaluating its kinetic parameters using modern assay techniques to provide a more complete quantitative profile.
References
- 1. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of SKF 91488 Dihydrochloride: A Technical Guide
An In-depth Examination of a Potent Histamine N-Methyltransferase Inhibitor for Researchers, Scientists, and Drug Development Professionals.
Abstract
SKF 91488 dihydrochloride is a potent and selective noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues. By blocking HNMT, SKF 91488 effectively increases the concentration of endogenous histamine, leading to a range of physiological effects. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated pathways and workflows.
Core Function and Mechanism of Action
This compound's principal function is the potent inhibition of histamine N-methyltransferase (HNMT).[1] HNMT is a key enzyme in histamine metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine.[2] This process inactivates histamine, terminating its action.
SKF 91488 acts as a noncompetitive inhibitor of HNMT, with a reported Ki value of 0.9 μM .[1] This means that it does not compete with histamine for the active site of the enzyme but rather binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. Consequently, the administration of SKF 91488 leads to an accumulation of histamine in tissues where HNMT is the predominant metabolic pathway.
It is important to note that while some commercial suppliers have anecdotally described SKF 91488 as a histamine H1 and H2 receptor agonist, more definitive pharmacological studies have shown that it exhibits no direct histamine agonist activity . Its physiological effects are a direct consequence of elevated endogenous histamine levels acting on various histamine receptors.
Quantitative Data
The following tables summarize the key quantitative data associated with the inhibitory activity and physiological effects of this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Enzyme | Source |
| Ki | 0.9 μM | Histamine N-Methyltransferase (HNMT) | MedChemExpress[1] |
Table 2: In Vivo Effects on Histamine Concentration in Rats (Intracerebroventricular Administration)
| Brain Region | Dose of SKF 91488 | Resulting Histamine Concentration (nmol/g) | Control Histamine Concentration (nmol/g) | Reference |
| Hypothalamus | 10 µg | 5.18 ± 0.45 | 4.23 ± 0.41 | Pol J Pharmacol. 2002 May-Jun;54(3):237-44 |
| Medulla Oblongata | 10 µg | 0.41 ± 0.05 | 0.30 ± 0.06 | Pol J Pharmacol. 2002 May-Jun;54(3):237-44 |
| Cerebral Cortex | 100 µg | 1.09 ± 0.11 | 0.61 ± 0.22 | acta medica martiniana |
| Hypothalamus | 100 µg | 5.67 ± 0.64 | 4.11 ± 0.49 | acta medica martiniana |
| Medulla Oblongata | 100 µg | 0.53 ± 0.19 | 0.32 ± 0.08 | acta medica martiniana |
Table 3: In Vivo Cardiovascular Effects in Wistar Rats (Intracerebroventricular Administration)
| Parameter | Dose of SKF 91488 | Observation | Reference |
| Mean Arterial Pressure (MAP) | 20-100 µg | Dose-dependent increase | MedChemExpress[1] |
| Heart Rate (HR) | 20-100 µg | Dose-dependent increase | MedChemExpress[1] |
| Blood Volume for Hypotension | 10 µg | Significantly increased blood volume required to reduce MAP to 40 mmHg and 20 mmHg | MedChemExpress[1] |
Table 4: Other Reported In Vivo Effects
| Experimental Model | Species | Dose and Administration | Effect | Reference |
| Mycoplasma-infected pneumonia | Hamster | 100 µM (in tracheal segments) | Eliminates infection-induced airway hyperresponsiveness to histamine | MedChemExpress[1] |
| Ovalbumin-induced bronchoconstriction | Guinea Pig | 10 mM (aerosolized inhalation) | Potentiates bronchoconstriction | MedChemExpress[1] |
| Antinociception (Pain Threshold) | Rodents | 30, 50, and 100 µg (i.c.v.) | Dose-dependent increase in pain threshold | Naunyn Schmiedebergs Arch.Pharmacol. 1997;355:354 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving this compound, based on available information.
Histamine N-Methyltransferase (HNMT) Inhibition Assay (Generalized Protocol)
This protocol is a generalized representation of a radiometric assay for HNMT activity, as specific detailed protocols for SKF 91488 were not fully available.
-
Enzyme Preparation: A partially purified HNMT enzyme preparation is obtained from tissue homogenates (e.g., rat kidney) through centrifugation and chromatographic steps.
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH ~7.9) containing the HNMT enzyme preparation, S-adenosyl-L-[methyl-³H]methionine (as the methyl donor), and varying concentrations of the inhibitor (SKF 91488).
-
Initiation and Incubation: The reaction is initiated by the addition of histamine. The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).
-
Termination: The reaction is stopped by the addition of a strong base (e.g., NaOH).
-
Extraction of Product: The radiolabeled product, [³H]N-methylhistamine, is extracted into an organic solvent (e.g., a chloroform/toluene mixture).
-
Quantification: The radioactivity in the organic phase is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at different inhibitor concentrations is calculated, and kinetic parameters like IC50 and Ki are determined.
In Vivo Cardiovascular Effects in Rats (Intracerebroventricular Administration)
-
Animal Preparation: Male Wistar rats are anesthetized, and catheters are inserted into the femoral artery (for blood pressure and heart rate monitoring) and a lateral cerebral ventricle (for drug administration).
-
Drug Administration: this compound, dissolved in saline, is administered intracerebroventricularly (i.c.v.) at various doses.
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded before and after drug administration.
-
Hemorrhagic Hypotension Model (if applicable): To study the effects during hypotension, a controlled hemorrhage is induced by withdrawing a specific volume of blood to reach a target MAP. SKF 91488 is then administered, and its effect on the volume of blood required to further reduce MAP is measured.
-
Tissue Analysis (for histamine concentration): Following the experiment, animals are euthanized, and specific brain regions (e.g., hypothalamus, medulla oblongata) are dissected, homogenized, and analyzed for histamine content using methods like high-performance liquid chromatography (HPLC) with fluorometric detection.
Assessment of Airway Responsiveness in Guinea Pigs
-
Animal Sensitization (for antigen-induced models): Guinea pigs are sensitized to an antigen, such as ovalbumin (OA), through intraperitoneal injections.
-
Aerosol Administration: SKF 91488 is administered as an aerosolized solution for a specific duration or number of breaths.
-
Bronchoconstriction Challenge: Following administration of SKF 91488 or a vehicle control, the animals are challenged with an aerosol of a bronchoconstrictor agent (e.g., histamine or the sensitizing antigen like OA).
-
Measurement of Airway Resistance: Airway responsiveness is assessed by measuring changes in pulmonary airflow resistance or by recording the time to the onset of bronchoconstriction.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to the function of this compound.
Caption: Histamine synthesis, metabolism, and mechanism of action of SKF 91488.
Caption: Generalized workflow for in vivo cardiovascular studies with SKF 91488.
Research Applications and Implications
This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of endogenous histamine. Its applications span several areas:
-
Neuroscience: By increasing histamine levels in the brain, SKF 91488 can be used to study the role of histaminergic neurotransmission in processes such as wakefulness, appetite, and nociception.
-
Cardiovascular Research: The compound is utilized to explore the central and peripheral effects of histamine on blood pressure, heart rate, and vascular tone.
-
Respiratory Pharmacology: It is employed in models of asthma and airway hyperresponsiveness to elucidate the contribution of endogenous histamine to bronchoconstriction.
-
Inflammation and Immunology: SKF 91488 can help in understanding the role of histamine in inflammatory responses and allergic reactions.
Conclusion
This compound is a well-characterized and potent noncompetitive inhibitor of histamine N-methyltransferase. Its ability to selectively elevate endogenous histamine levels makes it an indispensable tool for researchers across various disciplines. A thorough understanding of its mechanism of action, coupled with the quantitative data and experimental protocols outlined in this guide, will facilitate its effective use in advancing our knowledge of the histaminergic system.
References
SKF 91488 Dihydrochloride: A Technical Guide to its Function as a Histamine N-Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SKF 91488 dihydrochloride, a potent and specific inhibitor of histamine N-methyltransferase (HNMT). HNMT is a key enzyme responsible for the metabolic inactivation of histamine, particularly within the central nervous system. By inhibiting this enzyme, SKF 91488 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of histamine. This document details the mechanism of action of SKF 91488, provides quantitative data on its inhibitory activity, outlines experimental protocols for its use in vitro and in vivo, and visualizes key pathways and workflows. This guide is intended to support researchers and drug development professionals in the effective application of SKF 91488 for studies in neuroscience, immunology, and pharmacology.
Introduction to Histamine Metabolism and Histamine N-Methyltransferase (HNMT)
Histamine, a biogenic amine, is a crucial signaling molecule involved in a wide array of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. The biological actions of histamine are terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT). While DAO is primarily responsible for clearing extracellular histamine, HNMT is the key enzyme for the intracellular metabolism of histamine, and it is the sole enzyme for histamine inactivation in the central nervous system. This makes HNMT a critical regulator of histamine levels in the brain, influencing processes such as wakefulness, cognition, and nociception.
This compound: A Potent HNMT Inhibitor
This compound, also known as homodimaprit, is a structural analog of the H2 receptor agonist dimaprit. However, SKF 91488 exhibits no histamine agonist activity and acts as a potent and specific inhibitor of HNMT.[1][2] Its ability to block histamine metabolism leads to an accumulation of endogenous histamine, making it an invaluable tool for studying the consequences of elevated histamine levels in various biological systems.
Mechanism of Action
SKF 91488 is a noncompetitive inhibitor of HNMT.[3] This means it binds to a site on the enzyme distinct from the histamine binding site, altering the enzyme's conformation and reducing its catalytic efficiency.
Quantitative Data
The inhibitory potency of SKF 91488 against HNMT has been characterized in various studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of SKF 91488 against HNMT
| Parameter | Value | Species/Tissue Source | Reference |
| Ki | 0.9 µM | Not specified | [3] |
Table 2: In Vivo Effects of SKF 91488 Administration in Rodents
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 20-100 µg | Dose-dependent increase in mean arterial pressure and heart rate. | [3] |
| Rat | Intracerebroventricular (i.c.v.) | 10 µg | Increased histamine concentrations in the hypothalamus and medulla oblongata. | [3] |
| Rodents | Intracerebroventricular (i.c.v.) | 30, 50, 100 µg | Dose-dependent increase in pain threshold (antinociception). | [4] |
Note: Pharmacokinetic data for SKF 91488, such as half-life, bioavailability, and clearance, are not well-documented in the public literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving SKF 91488.
In Vitro HNMT Inhibition Assay (Radiometric Method)
This protocol is a common method for determining the inhibitory activity of compounds against HNMT.
Materials:
-
Recombinant or purified HNMT
-
This compound
-
Histamine dihydrochloride
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HNMT enzyme, and the desired concentration of SKF 91488 (or vehicle control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding histamine and [3H]-SAM. Final concentrations should be optimized, but representative concentrations are 10 µM histamine and 0.5 µCi of [3H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a strong base (e.g., 1 M NaOH).
-
Extract the radiolabeled product, N-methylhistamine, into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).
-
Add a portion of the organic phase to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of SKF 91488 concentrations.
In Vivo Study of Antinociception in Rodents
This protocol describes a general procedure to assess the antinociceptive effects of SKF 91488.
Animals:
-
Male Wistar rats or Swiss Webster mice.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Administer this compound via intracerebroventricular (i.c.v.) injection. Doses of 30, 50, and 100 µg per animal have been shown to be effective.[4] The vehicle should be sterile saline.
-
At a predetermined time after injection (e.g., 15-30 minutes), assess the animal's pain threshold using a standard nociceptive test, such as the hot plate test, tail-flick test, or writhing test.
-
For the hot plate test, place the animal on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).
-
Compare the response latencies of the SKF 91488-treated group to a vehicle-treated control group.
-
An increase in the response latency in the treated group indicates an antinociceptive effect.
Visualizations
Histamine Metabolism Signaling Pathway
Caption: Histamine metabolism pathway highlighting the role of HNMT and its inhibition by SKF 91488.
Experimental Workflow for HNMT Inhibition Assay
References
- 1. wikiwand.com [wikiwand.com]
- 2. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]
- 3. Kinetic analysis of the histamine N-methyltransferase reaction as used in the histamine radioenzymatic assay: optimization of assay specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
SKF 91488 Dihydrochloride: An In-depth Technical Guide on its Interaction with the Histaminergic System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the pharmacological activity of SKF 91488 dihydrochloride within the histaminergic system. Contrary to some commercial listings, robust scientific evidence establishes that This compound is not a direct histamine receptor agonist . Instead, its primary and potent activity is the inhibition of histamine N-methyltransferase (HNMT) , the key enzyme responsible for the intracellular metabolism of histamine. This inhibition leads to an increase in endogenous histamine levels, which can indirectly activate histamine receptors. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies for assessing its activity, and the relevant signaling pathways of its indirect targets.
Pharmacological Profile of this compound
Primary Target: Histamine N-Methyltransferase (HNMT)
This compound is a potent, non-competitive inhibitor of HNMT.[1] By blocking this enzyme, SKF 91488 prevents the conversion of histamine to its inactive metabolite, N-methylhistamine, thereby increasing intracellular histamine concentrations.[2]
Data Presentation: HNMT Inhibition
| Compound | Target | Inhibition Constant (Ki) | Classification |
| This compound | Histamine N-methyltransferase (HNMT) | 0.9 µM | Potent, Non-competitive Inhibitor[1] |
Activity at Histamine Receptors
Multiple reputable sources explicitly state that this compound "exhibits no histamine agonist activity".[3][4] The physiological effects observed upon its administration, such as increased blood pressure and enhanced bronchoconstriction, are attributable to the elevated levels of endogenous histamine acting on its receptors, primarily H1.[1][5]
Data Presentation: Histamine Receptor Activity
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Conclusion |
| H1 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |
| H2 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |
| H3 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |
| H4 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |
Experimental Protocols
Histamine N-Methyltransferase (HNMT) Inhibition Assay (Radiometric Method)
This protocol describes a common method for determining the inhibitory activity of a compound against HNMT.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human HNMT is diluted in a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
A reaction mixture is prepared containing histamine, S-(5'-adenosyl)-L-methionine (SAM, the methyl donor), and a small amount of radiolabeled S-adenosyl-L-[methyl-3H]methionine ([³H]-SAM).[6]
-
-
Incubation:
-
The test compound (SKF 91488) at various concentrations is pre-incubated with the HNMT enzyme preparation for a defined period (e.g., 15 minutes at 37°C).[6]
-
The enzymatic reaction is initiated by adding the histamine and SAM/[³H]-SAM mixture.[6]
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes at 37°C).[6]
-
-
Termination and Separation:
-
Quantification:
-
An aliquot of the separated product is mixed with a scintillation cocktail.
-
The amount of radioactivity, corresponding to the amount of [³H]N-methylhistamine formed, is measured using a scintillation counter.[6]
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration of the substrate (histamine) and its Km value for the enzyme.
-
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method to determine if a compound binds to the H1 receptor and to quantify its binding affinity (Ki).
Methodology:
-
Membrane Preparation:
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Membrane preparation.
-
A fixed concentration of a radiolabeled H1 receptor antagonist, typically [³H]mepyramine.[7]
-
The test compound (SKF 91488) at increasing concentrations.
-
-
Control wells are included for total binding (no test compound) and non-specific binding (a high concentration of a known H1 antagonist, like mianserin).[8]
-
-
Incubation:
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C) with gentle agitation.[8]
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[9]
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[7][9]
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined using non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Histamine Receptor Signaling Pathways
Histamine's diverse physiological effects are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.
Histamine H1 Receptor (H1R) Signaling
The H1R primarily couples to Gαq/11 proteins.[1] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[10]
Histamine H2 Receptor (H2R) Signaling
The H2R is canonically coupled to Gαs proteins.[11] Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses, such as gastric acid secretion.[10][11]
Histamine H3 Receptor (H3R) Signaling
The H3R couples to Gαi/o proteins and acts primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[12][13] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The Gβγ subunits released upon activation can also modulate ion channels, such as inhibiting N-type calcium channels, which reduces neurotransmitter release.[12]
Histamine H4 Receptor (H4R) Signaling
Similar to the H3R, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[14] It is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[15] Activation of H4R mediates chemotaxis and intracellular Ca²⁺ mobilization, playing a crucial role in immune responses and inflammation.[14][15]
Functional Assays for Histamine Receptors
H1R Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of H1R activation by quantifying the increase in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Cells expressing the H1 receptor (e.g., HEK293-H1R or native cells like human bronchial smooth muscle cells) are seeded in a multi-well plate.[16]
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration (e.g., 30-60 minutes at 37°C). The dye enters the cells and is cleaved to its active, calcium-binding form.
-
-
Assay Procedure:
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescent plate reader or microscope.
-
The test compound (a known agonist like histamine for a positive control, or SKF 91488 to confirm lack of activity) is added to the wells.[16]
-
-
Data Acquisition:
-
Fluorescence is monitored over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[17]
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated.
-
For agonists, a dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
H2R/H3R/H4R Functional Assay: cAMP Accumulation
This assay measures changes in intracellular cAMP levels, the downstream messenger for Gs- and Gi/o-coupled receptors.
Methodology:
-
Cell Preparation:
-
Cells expressing the receptor of interest (e.g., CHO-H2R) are cultured in multi-well plates.
-
-
Assay Setup:
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Compound Addition:
-
The test compound is added. For Gi-coupled receptors (H3R, H4R), cells are co-stimulated with an adenylyl cyclase activator like forskolin. An inverse agonist will increase the forskolin-stimulated cAMP level.[18] For Gs-coupled receptors (H2R), the compound is added directly to measure cAMP production.[19]
-
-
Incubation:
-
The plate is incubated for a set time (e.g., 10-30 minutes at 37°C).[19]
-
-
Cell Lysis and Detection:
-
Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
A standard curve is used to convert the assay signal to cAMP concentration.
-
Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
-
Conclusion
This compound is a valuable pharmacological tool for studying the histaminergic system. Its mechanism of action is not through direct activation of histamine receptors, but rather through the potent and specific inhibition of histamine N-methyltransferase. This leads to an accumulation of endogenous histamine, which subsequently acts on the various histamine receptors. Researchers and drug development professionals should be precise in classifying SKF 91488 as an HNMT inhibitor to avoid misinterpretation of experimental results. The provided protocols and pathway diagrams serve as a guide for accurately characterizing the effects of this and similar compounds on the complex histamine signaling network.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 15. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide to SKF 91488 Dihydrochloride: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 91488 dihydrochloride is a potent and specific inhibitor of the enzyme histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. By inhibiting HNMT, SKF 91488 leads to an elevation of histamine levels in tissues, making it a valuable pharmacological tool for investigating the physiological and pathological roles of histamine. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support its use in research and drug development.
Chemical Properties and Structure
This compound, chemically known as 4-(dimethylamino)butyl carbamimidothioate dihydrochloride, is a water-soluble salt. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(dimethylamino)butyl carbamimidothioate dihydrochloride | [1] |
| Synonyms | Homodimaprit dihydrochloride | [] |
| CAS Number | 68941-21-9 | [1] |
| Molecular Formula | C₇H₁₉Cl₂N₃S | [1][3] |
| Molecular Weight | 248.22 g/mol | [1][3] |
| SMILES | CN(C)CCCCSC(=N)N.Cl.Cl | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Purity | Typically ≥95% | [3] |
Mechanism of Action: Inhibition of Histamine N-Methyltransferase
The primary and well-established mechanism of action of SKF 91488 is the potent and specific inhibition of histamine N-methyltransferase (HNMT). HNMT is one of the two principal enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO). HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine, which is biologically inactive.[4]
By inhibiting HNMT, SKF 91488 prevents the metabolic inactivation of histamine, leading to an accumulation of this biogenic amine in various tissues, particularly in the central nervous system where HNMT is the predominant pathway for histamine degradation.[5] It is crucial to note that SKF 91488 exhibits no histamine agonist activity, meaning it does not directly activate histamine receptors.[6] Its pharmacological effects are a direct consequence of elevated endogenous histamine levels.
The following diagram illustrates the mechanism of action of SKF 91488.
Caption: Mechanism of SKF 91488 action.
Downstream Signaling Pathways
The increased concentration of histamine resulting from HNMT inhibition leads to the activation of various histamine receptors (H1, H2, H3, and H4), each coupled to distinct intracellular signaling cascades. The physiological consequences of SKF 91488 administration are therefore dependent on the specific histamine receptors expressed in a given tissue.
The diagram below provides a simplified overview of the major signaling pathways activated by histamine receptors.
Caption: Histamine receptor signaling.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Species/Tissue | Reference |
| Kᵢ (HNMT) | 0.9 µM | Not specified |
Table 2: In Vivo Effects in Rodents
| Effect | Dose | Species | Route of Administration | Key Findings | Reference |
| Antinociception | 30, 50, 100 µ g/animal | Mouse/Rat | Intracerebroventricular (i.c.v.) | Dose-dependent increase in pain threshold in thermal, chemical, and mechanical stimuli tests. | [7] |
| Cardiovascular Effects | 20-100 µg | Rat | i.c.v. | Dose-dependent increase in mean arterial pressure and heart rate. | [8] |
| Histamine Levels in Brain | 10 µg | Rat | i.c.v. | Increased histamine concentrations in the hypothalamus and medulla oblongata. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Histamine N-Methyltransferase (HNMT) Activity Assay (Radiochemical Method)
This protocol is based on the principles of radiochemical assays for HNMT activity.[9][10][11]
Objective: To determine the inhibitory activity of SKF 91488 on HNMT.
Materials:
-
This compound
-
Purified or recombinant HNMT
-
Histamine
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Phosphate buffer (pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, histamine, and HNMT enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction (e.g., by adding a strong base).
-
Extract the radiolabeled product, Nτ-[³H]-methylhistamine, using an organic solvent.
-
Quantify the radioactivity of the extracted product using a scintillation counter.
-
Calculate the percentage of HNMT inhibition for each concentration of SKF 91488 and determine the IC₅₀ or Kᵢ value.
The following diagram outlines the experimental workflow for the HNMT activity assay.
Caption: HNMT activity assay workflow.
In Vivo Cardiovascular Studies in Rodents
This protocol is a general representation based on published studies investigating the cardiovascular effects of centrally administered SKF 91488.[8]
Objective: To assess the effect of SKF 91488 on blood pressure and heart rate.
Materials:
-
This compound
-
Anesthetized rats
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection
-
Blood pressure transducer and recording system
-
Data acquisition software
Procedure:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Implant a cannula into the lateral cerebral ventricle for i.c.v. administration.
-
Catheterize the femoral artery for continuous blood pressure monitoring.
-
Allow the animals to stabilize.
-
Administer this compound (at various doses) or vehicle via the i.c.v. cannula.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) before and after drug administration.
-
Analyze the changes in MAP and HR to determine the dose-response relationship.
Synthesis
The synthesis of this compound, or 4-(dimethylamino)butyl carbamimidothioate dihydrochloride, can be achieved through a multi-step process. A general synthetic route involves the following key transformations:
-
Formation of a suitable starting material: This could involve the preparation of a 4-(dimethylamino)butyl halide or a related derivative.
-
Introduction of the isothiourea moiety: This is typically achieved by reacting the 4-(dimethylamino)butyl derivative with thiourea.
-
Conversion to the dihydrochloride salt: The final product is isolated as the dihydrochloride salt to improve its stability and water solubility.
Applications in Research
This compound is a valuable research tool for:
-
Investigating the role of histamine in the central nervous system: By elevating brain histamine levels, it allows for the study of histamine's involvement in processes such as wakefulness, appetite, and nociception.[5]
-
Studying the pathophysiology of allergic and inflammatory conditions: By modulating histamine levels, it can be used to explore the contribution of histamine to various inflammatory responses.
-
Validating HNMT as a therapeutic target: As a specific inhibitor, it serves as a reference compound in the development of new HNMT inhibitors for potential therapeutic applications.
Conclusion
This compound is a potent and specific inhibitor of histamine N-methyltransferase. Its ability to elevate endogenous histamine levels without direct receptor agonism makes it an indispensable tool for researchers in pharmacology, neuroscience, and immunology. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application, as detailed in this guide, is essential for its effective use in advancing our knowledge of the histaminergic system.
References
- 1. This compound | 68941-21-9 | TCA94121 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human erythrocyte histamine N-methyltransferase: radiochemical microassay and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a sensitive radioassay of histamine for in vitro allergy testing (Journal Article) | OSTI.GOV [osti.gov]
Synonyms for SKF 91488 dihydrochloride (e.g., Homodimaprit).
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKF 91488 dihydrochloride, also known by synonyms such as Homodimaprit and 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride, is a potent and specific inhibitor of the enzyme histamine N-methyltransferase (HNMT). By blocking the primary metabolic pathway for histamine in the central nervous system and other tissues, this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of elevated histamine levels. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on various biological systems, supported by quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | [4-(dimethylamino)butyl]carbamimidothioate;dihydrochloride |
| Synonyms | Homodimaprit dihydrochloride, 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride |
| Molecular Formula | C₇H₁₉Cl₂N₃S |
| Molecular Weight | 248.22 g/mol |
| CAS Number | 68941-21-9 |
Mechanism of Action
The primary and well-established mechanism of action of this compound is the potent and non-competitive inhibition of histamine N-methyltransferase (HNMT).[1] HNMT is a key enzyme responsible for the degradation of histamine through methylation. By inhibiting HNMT, this compound leads to an accumulation of endogenous histamine in various tissues, particularly in the brain.
There is conflicting information regarding the activity of this compound as a direct agonist at histamine receptors. Some commercial suppliers describe it as a histamine H1 and H2 receptor agonist.[2][3] However, more definitive pharmacological studies state that it exhibits no direct histamine agonist activity.[4] This suggests that the observed physiological effects of SKF 91488 are primarily due to the potentiation of endogenous histamine signaling through the inhibition of its metabolism, rather than direct receptor activation.
The inhibition of HNMT by SKF 91488 has been quantified with a Ki value of 0.9 μM .[1]
Signaling Pathways
The biological effects of this compound are mediated by the enhanced activation of histamine receptors due to increased local concentrations of histamine. Histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.
-
H1 Receptor Signaling: Primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]
-
H2 Receptor Signaling: Coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).[5][6]
-
H3 and H4 Receptor Signaling: Both are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: Signaling pathway affected by this compound.
Quantitative Data
In Vitro HNMT Inhibition
| Parameter | Value | Species/System | Reference |
| Ki | 0.9 µM | Not specified | [1] |
In Vivo Cardiovascular Effects in Rats
The intracerebroventricular (i.c.v.) administration of SKF 91488 in Wistar rats has been shown to increase mean arterial pressure (MAP) and heart rate (HR).[1]
| Dose (i.c.v.) | Effect on MAP | Effect on HR | Animal Model | Reference |
| 20-100 µg | Dose-dependent increase | Tachycardia | Normotensive Wistar Rats | [1] |
| 10 µg | Subpressor dose | No significant change | Normotensive Wistar Rats |
In Vivo Effects on Histamine Levels in Rats
Intracerebroventricular administration of SKF 91488 significantly increases histamine concentrations in specific brain regions of Wistar rats.[1]
| Dose (i.c.v.) | Brain Region | Histamine Concentration Change | Animal Model | Reference |
| 10 µg | Hypothalamus | 5.18 ± 0.45 vs 4.23 ± 0.41 nmol/g (p < 0.05) | Wistar Rats | |
| 10 µg | Medulla Oblongata | 0.41 ± 0.05 vs 0.30 ± 0.06 nmol/g (p < 0.05) | Wistar Rats | |
| 10 µg | Cortex | No significant change | Wistar Rats |
In Vivo Antinociceptive Effects in Rodents
Intracerebroventricular administration of SKF 91488 has been shown to produce dose-dependent antinociceptive effects in various pain models.[8]
| Dose (i.c.v.) | Pain Model | Effect | Animal Model | Reference |
| 30, 50, 100 µg | Mouse Hot Plate (Thermal) | Dose-dependent increase in pain threshold | Mice | [8] |
| 30, 50, 100 µg | Mouse Abdominal Constrictions (Chemical) | Dose-dependent increase in pain threshold | Mice | [8] |
| 30, 50, 100 µg | Rat Paw Pressure (Mechanical) | Dose-dependent increase in pain threshold | Rats | [8] |
Experimental Protocols
In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of SKF 91488 on HNMT.
Materials:
-
Human recombinant HNMT
-
This compound
-
Histamine
-
S-adenosyl-L-[methyl-³H]methionine (Radiolabeled SAM)
-
S-adenosyl-L-methionine (Unlabeled SAM)
-
Phosphate buffer (pH 7.8)
-
Borate buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute human recombinant HNMT to a working concentration of 0.025 µg/ml in phosphate buffer (pH 7.8).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create serial dilutions to be tested.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound (or vehicle control) with the diluted enzyme solution for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of histamine (final concentration 20 µM), unlabeled SAM (final concentration 1.4 µM), and radiolabeled S-adenosyl-L-[methyl-³H]methionine (final concentration 0.014 µM).
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Terminate the reaction by adding 2.5 M borate buffer.
-
Separation: Separate the resulting [³H]N-methylhistamine from the unreacted radiolabeled SAM using a suitable method, such as column chromatography.
-
Quantification: Add an aliquot of the eluate containing [³H]N-methylhistamine to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SKF 91488 and determine the IC50 and/or Ki value.
Caption: Experimental workflow for the in vitro HNMT inhibition assay.
In Vivo Cardiovascular Assessment in Rats
This protocol provides a general framework for assessing the cardiovascular effects of SKF 91488 in anesthetized rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Saline (vehicle)
-
Intracerebroventricular (i.c.v.) cannula
-
Arterial catheter
-
Pressure transducer and recording system
-
Heart rate monitor
Procedure:
-
Animal Preparation: Anesthetize the rat and implant an i.c.v. cannula into the lateral ventricle. Insert a catheter into the femoral or carotid artery for blood pressure measurement.
-
Stabilization: Allow the animal to stabilize for a period of time to obtain baseline blood pressure and heart rate readings.
-
Drug Administration: Administer this compound (e.g., 10-100 µg) or vehicle via the i.c.v. cannula.
-
Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) for a defined period post-injection.
-
Data Analysis: Analyze the changes in MAP and HR from baseline in response to SKF 91488 administration.
In Vivo Measurement of Brain Histamine Levels in Rats
This protocol outlines a general method for measuring changes in brain histamine levels following SKF 91488 administration.
Materials:
-
Male Wistar rats
-
This compound
-
Saline (vehicle)
-
Intracerebroventricular (i.c.v.) cannula
-
Brain tissue homogenization buffer
-
Method for histamine quantification (e.g., HPLC with fluorescence detection or ELISA)
Procedure:
-
Animal Treatment: Administer this compound (e.g., 10 µg) or vehicle via a pre-implanted i.c.v. cannula.
-
Tissue Collection: At a specific time point post-injection, euthanize the rat and rapidly dissect the brain regions of interest (e.g., hypothalamus, medulla oblongata, cortex).
-
Tissue Processing: Homogenize the brain tissue samples in an appropriate buffer.
-
Histamine Quantification: Measure the histamine concentration in the tissue homogenates using a validated analytical method.
-
Data Analysis: Compare the histamine levels in the brain regions of SKF 91488-treated animals to those of the vehicle-treated control group.
Conclusion
This compound is a powerful research tool for elucidating the roles of histamine in the central nervous system and peripheral tissues. Its primary mechanism as a potent HNMT inhibitor leads to significant elevations in endogenous histamine, thereby potentiating histamine receptor signaling. While its direct effects on histamine receptors remain a point of some ambiguity in commercial literature, the preponderance of scientific evidence points to its effects being mediated through the inhibition of histamine metabolism. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the complex biology of the histaminergic system.
References
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 68941-21-9 | TCA94121 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]
- 5. news-medical.net [news-medical.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of SKF 91488 Dihydrochloride in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues. By inhibiting HNMT, SKF 91488 leads to an accumulation of endogenous histamine, a key mediator in inflammatory and immune responses. This technical guide provides an in-depth overview of the research applications of SKF 91488 in the context of inflammation. It covers its mechanism of action, summarizes key experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential and research applications of modulating histamine levels in inflammatory conditions.
Introduction
Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and to initiate the healing process. Histamine is a well-established mediator of acute inflammation and immediate hypersensitivity reactions. Its levels are tightly regulated, primarily through enzymatic degradation by HNMT and diamine oxidase.
This compound, by inhibiting HNMT, offers a valuable pharmacological tool to investigate the multifaceted roles of histamine in inflammation. Understanding the consequences of elevated histamine levels through the use of SKF 91488 can provide insights into the pathophysiology of various inflammatory diseases and may unveil novel therapeutic strategies.
Mechanism of Action
SKF 91488 is a non-competitive inhibitor of HNMT.[1] This inhibition leads to a localized increase in the concentration of histamine at its sites of synthesis and release. The accumulated histamine then exerts its biological effects by binding to and activating its four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The specific downstream effects are dependent on the expression pattern of these receptors on different immune and non-immune cells.[3][4][5]
The following diagram illustrates the core mechanism of action of SKF 91488.
Quantitative Data from In Vivo Studies
While direct quantitative data on the anti-inflammatory effects of SKF 91488 in classical inflammation models such as carrageenan-induced paw edema or LPS-induced cytokine release are limited in the currently available literature, studies on its antinociceptive effects provide valuable insights into its in vivo activity. Pain is a cardinal sign of inflammation, and modulation of nociception is a key aspect of anti-inflammatory therapy.
| Experimental Model | Species | Route of Administration | Dose of SKF 91488 | Observed Effect | Reference |
| Hot Plate Test | Mouse | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µ g/animal | Dose-dependent increase in pain threshold | [1] |
| Abdominal Constriction Test | Mouse | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µ g/animal | Dose-dependent increase in pain threshold | [1] |
| Paw Pressure Test | Rat | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µ g/animal | Dose-dependent increase in pain threshold | [1] |
Detailed Experimental Protocols
Histamine N-Methyltransferase (HNMT) Inhibition Assay
This protocol is adapted from established methods for measuring HNMT activity and its inhibition.[6][7]
Objective: To determine the in vitro inhibitory activity of SKF 91488 on HNMT.
Materials:
-
Recombinant human HNMT
-
This compound
-
Histamine
-
S-(5'-adenosyl)-L-methionine (SAM)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Phosphate buffer (pH 7.8)
-
Borate buffer (2.5 M)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.8) and recombinant human HNMT (e.g., 0.025 µg/mL).
-
Add varying concentrations of SKF 91488 or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a substrate mix containing histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [3H]-SAM (e.g., 0.014 µM).
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by adding 2.5 M borate buffer.
-
The product, [3H]N-methylhistamine, is then extracted.
-
An aliquot of the extract is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
The percentage of HNMT inhibition is calculated by comparing the radioactivity in the SKF 91488-treated samples to the vehicle control.
Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.[8][9]
Objective: To assess the potential anti-inflammatory effect of SKF 91488 in an in vivo model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline)
Procedure:
-
Animals are fasted overnight with free access to water.
-
Administer SKF 91488 or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways in Inflammation Modulated by Histamine
The increased histamine levels resulting from HNMT inhibition by SKF 91488 can activate multiple signaling pathways through histamine receptors expressed on immune cells. The following diagrams illustrate the key signaling cascades initiated by H1, H2, and H4 receptors, which are particularly relevant to inflammation.[3][4][5]
The following workflow diagram illustrates the experimental logic for investigating the anti-inflammatory effects of SKF 91488.
Conclusion
This compound serves as a critical research tool for elucidating the complex role of histamine in inflammation. Its specific inhibition of HNMT allows for the controlled elevation of endogenous histamine levels, enabling detailed investigation of histamine receptor-mediated signaling and its downstream consequences in various inflammatory models. While further research is needed to quantify its direct anti-inflammatory effects in preclinical models, the existing data on its mechanism of action and in vivo activity in related models underscore its importance for advancing our understanding of inflammatory processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at exploring the therapeutic potential of modulating histamine metabolism in inflammatory diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 5. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Investigating the Cardiovascular Effects of SKF 91488 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase (HNMT), presents a complex and multifaceted profile of cardiovascular effects. This technical guide synthesizes the current understanding of SKF 91488's impact on the cardiovascular system, drawing from preclinical studies. The primary mechanism of action of SKF 91488 is the prevention of histamine degradation, leading to elevated histamine levels. Its cardiovascular effects are notably dependent on the route of administration and the duration of exposure. Central administration elicits a pressor and tachycardic response, whereas chronic peripheral administration has been associated with a hypotensive effect. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Histamine, a biogenic amine, plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and gastric acid secretion. Its cardiovascular effects are complex and mediated by four distinct receptor subtypes (H1, H2, H3, and H4). The concentration of histamine in tissues is tightly regulated by its synthesis by histidine decarboxylase and its degradation by two primary enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).
This compound is a specific inhibitor of HNMT, the primary enzyme responsible for histamine metabolism in the central nervous system. By blocking HNMT, SKF 91488 effectively increases the local concentration of endogenous histamine, thereby potentiating its physiological effects. Understanding the cardiovascular consequences of HNMT inhibition by SKF 91488 is critical for evaluating its therapeutic potential and safety profile. This guide provides an in-depth examination of the cardiovascular effects of SKF 91488, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.
Quantitative Data on Cardiovascular Effects
The cardiovascular effects of this compound are context-dependent, varying with the route of administration and the experimental model. The following tables summarize the key quantitative findings from preclinical studies.
Acute Cardiovascular Effects Following Central Administration
Intracerebroventricular (i.c.v.) administration of SKF 91488 in anesthetized rats has been shown to induce a dose-dependent increase in both mean arterial pressure (MAP) and heart rate (HR). This effect is attributed to the increased availability of histamine in the brain, leading to the activation of central cardiovascular regulatory pathways.
| Dose (i.c.v.) | Animal Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| 20-100 µg | Wistar Rats | Dose-dependent increase | Dose-dependent increase | [1] |
Table 1: Acute Cardiovascular Effects of Intracerebroventricular SKF 91488 in Rats
Chronic Cardiovascular Effects Following Peripheral Administration
In contrast to the acute central effects, chronic subcutaneous administration of SKF 91488 in a hypertensive rat model has demonstrated a hypotensive effect. This suggests that peripheral or long-term modulation of histamine levels may have opposing cardiovascular consequences compared to acute central stimulation.
| Dose and Duration | Animal Model | Change in Mean Arterial Pressure (MAP) | Reference |
| 0.03875 mg/hr for 18-20 days | Dahl Salt-Sensitive (SS) Rats on a high-salt diet | ↓ 18-20 mmHg | [2] |
Table 2: Chronic Cardiovascular Effects of Subcutaneous SKF 91488 in Dahl SS Rats
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the interpretation and replication of the cited findings. This section details the key experimental protocols used to investigate the cardiovascular effects of SKF 91488.
Intracerebroventricular (i.c.v.) Administration and Hemodynamic Monitoring in Rats
This protocol describes the procedure for administering SKF 91488 directly into the cerebral ventricles of rats and subsequently monitoring cardiovascular parameters.
3.1.1. Animal Preparation and Cannula Implantation:
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced with an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is implanted into the lateral cerebral ventricle using stereotaxic coordinates (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma; V: -3.5 to -4.0 mm from the skull surface). The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to maintain patency.
-
Recovery: Animals are allowed a recovery period of at least 48 hours post-surgery.
3.1.2. Drug Administration:
-
Drug Preparation: this compound is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentrations.
-
Injection Procedure: The conscious and freely moving rat is gently restrained. The dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted. SKF 91488 solution is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to a total volume of 1-5 µL.
3.1.3. Hemodynamic Monitoring:
-
Catheterization: Prior to the experiment, the femoral artery and vein are catheterized for direct blood pressure measurement and intravenous access, respectively. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Measurement: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system. Mean arterial pressure (MAP) and heart rate (HR) are derived from the blood pressure waveform.
-
Data Analysis: Baseline hemodynamic parameters are recorded before drug administration. Changes in MAP and HR are monitored continuously for a defined period post-injection.
Chronic Subcutaneous Administration in Dahl Salt-Sensitive (SS) Rats
This protocol outlines the methodology for long-term delivery of SKF 91488 using osmotic pumps in a hypertensive rat model.
3.2.1. Animal Model and Diet:
-
Animal Model: Male Dahl Salt-Sensitive (SS) rats.
-
Diet: Rats are maintained on a high-salt diet (e.g., 4% or 8% NaCl) to induce hypertension.
3.2.2. Osmotic Pump Implantation:
-
Pump Preparation: Alzet osmotic pumps are filled with the desired concentration of this compound solution under sterile conditions. The pumps are primed in sterile saline at 37°C for a specified duration before implantation.
-
Surgical Procedure: Under anesthesia, a small subcutaneous pocket is created on the back of the rat. The primed osmotic pump is inserted into the pocket, and the incision is closed with sutures or surgical staples.
3.2.3. Blood Pressure Measurement:
-
Telemetry (Preferred Method): A telemetry transmitter is surgically implanted to allow for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Tail-Cuff Plethysmography (Alternative Method): Non-invasive blood pressure measurements can be obtained using a tail-cuff system. This method requires acclimatization of the animals to the restraining device to minimize stress-induced artifacts.
3.2.4. Data Collection and Analysis:
-
Blood pressure is monitored at regular intervals throughout the study period (e.g., daily or weekly).
-
Data is analyzed to determine the effect of chronic SKF 91488 administration on the development and progression of hypertension.
Signaling Pathways and Visualizations
The cardiovascular effects of SKF 91488 are primarily mediated by the increased availability of histamine and its subsequent interaction with histamine receptors. The acute pressor and tachycardic effects observed after central administration are known to be mediated by H1 receptors.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade.
Caption: H1 Receptor Signaling Pathway Activated by Increased Histamine Levels.
Experimental Workflow for Investigating Central Cardiovascular Effects
The following diagram illustrates the logical flow of an experiment designed to assess the acute cardiovascular effects of intracerebroventricularly administered SKF 91488.
References
Unveiling the Therapeutic Potential of SKF-91488 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-91488 dihydrochloride, a potent and specific inhibitor of histamine N-methyltransferase (HNMT), presents a compelling avenue for therapeutic intervention across a spectrum of diseases. By preventing the degradation of histamine, SKF-91488 elevates endogenous histamine levels, a mechanism with potential applications in inflammatory conditions, cardiovascular regulation, and neurological disorders. This technical guide provides a comprehensive overview of the current understanding of SKF-91488, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.
Introduction
Histamine, a biogenic amine, plays a crucial role in numerous physiological processes, including neurotransmission, immune responses, and gastric acid secretion. Its actions are terminated primarily through two enzymatic pathways: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT). While DAO is responsible for degrading extracellular histamine, HNMT metabolizes histamine within the cytoplasm. SKF-91488 dihydrochloride emerges as a valuable research tool and potential therapeutic agent by selectively inhibiting HNMT, thereby augmenting intracellular histamine concentrations and modulating histamine-dependent signaling pathways.
Mechanism of Action
SKF-91488 is a potent and non-competitive inhibitor of histamine N-methyltransferase.[1] This inhibition leads to an accumulation of intracellular histamine, which can then exert its effects through various histamine receptors (H1, H2, H3, and H4). The therapeutic consequences of this action are context-dependent, varying with the cell type and the specific histamine receptors expressed. Some sources initially described SKF-91488 as a histamine H1 and H2 receptor agonist, but the predominant and well-established mechanism is its inhibition of HNMT with no direct agonist activity.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for SKF-91488 dihydrochloride in various studies. This data provides insights into its potency and efficacy in different experimental models.
| Parameter | Value | Species/Model | Reference |
| HNMT Inhibition (Ki) | 0.9 µM | Not specified | [1] |
| Effect on Blood Pressure | Dose-dependent pressor effect (20-100 µg i.c.v.) | Normotensive rats | [4] |
| Effect on Heart Rate | Tachycardia | Normotensive rats | [4] |
| Effect on Histamine Levels (Hypothalamus) | 5.18 ± 0.45 nmol/g (vs. 4.23 ± 0.41 nmol/g in control; p < 0.05) | Rats with hemorrhagic hypotension | [4] |
| Effect on Histamine Levels (Medulla Oblongata) | 0.41 ± 0.05 nmol/g (vs. 0.30 ± 0.06 nmol/g in control; p < 0.05) | Rats with hemorrhagic hypotension | [4] |
Potential Therapeutic Applications and Preclinical Evidence
Inflammatory Bowel Disease (IBD)
-
Hypothesized Mechanism: By inhibiting histamine release from mast cells in the gut, SKF-91488 may alleviate the inflammatory symptoms associated with IBD.[2]
-
Experimental Evidence: Studies have suggested that SKF-91488 can inhibit the release of histamine from mast cells in the bowel.[2] Further research is needed to validate its efficacy in animal models of IBD.
Bacterial Infections
-
Hypothesized Mechanism: SKF-91488 has been shown to reduce bacterial infection by inhibiting signaling pathways that lead to ingestion and subsequent abdominal pain.[2][3]
-
Experimental Evidence: The compound's ability to interfere with bacterial infection pathways has been noted, although detailed mechanistic studies are not yet widely published.[2][3]
Cardiovascular Regulation in Hemorrhagic Hypotension
-
Hypothesized Mechanism: Central administration of SKF-91488 increases histamine levels in the brain, leading to a pressor effect (increase in blood pressure) and tachycardia, which could be beneficial in counteracting hemorrhagic hypotension.[4]
-
Experimental Evidence: Intracerebroventricular (i.c.v.) administration of SKF-91488 in a rat model of controlled hemorrhagic hypotension demonstrated a dose-dependent increase in blood pressure and heart rate.[4] This effect was associated with elevated histamine concentrations in the hypothalamus and medulla oblongata and was blocked by an H1 receptor antagonist.[4]
Neurological Disorders
-
Hypothesized Mechanism: Given the role of histamine as a neurotransmitter, modulating its levels with an HNMT inhibitor could have therapeutic effects in conditions like depression, anxiety, and Parkinson's disease.[]
Experimental Protocols
In Vivo Model of Hemorrhagic Hypotension
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are anesthetized and instrumented for blood pressure and heart rate monitoring.
-
A cannula is inserted into a lateral cerebral ventricle for intracerebroventricular (i.c.v.) administration of SKF-91488.
-
Hemorrhagic hypotension is induced by controlled blood withdrawal to target mean arterial pressures of 40 mmHg and 20 mmHg.
-
SKF-91488 (in subpressor doses, e.g., 10 µg i.c.v.) or vehicle (saline) is administered.
-
Blood pressure, heart rate, and the volume of blood required to induce hypotension are measured.
-
At the end of the experiment, brain tissues (hypothalamus, medulla oblongata, cortex) are collected for histamine concentration analysis using high-performance liquid chromatography (HPLC).
-
-
Key Findings: A subpressor dose of SKF-91488 increased the blood volume necessary to induce hypotension and raised histamine levels in the hypothalamus and medulla oblongata.[4] The pressor effects of higher doses were inhibited by the H1 antagonist chlorpheniramine.[4]
Signaling Pathways and Experimental Workflows
The primary mechanism of SKF-91488 involves the modulation of the histamine metabolic pathway. The following diagram illustrates this core concept.
Caption: Mechanism of action of SKF-91488 dihydrochloride.
The following diagram illustrates the experimental workflow for investigating the effects of SKF-91488 in a model of hemorrhagic hypotension.
Caption: Experimental workflow for hemorrhagic hypotension study.
Conclusion and Future Directions
SKF-91488 dihydrochloride is a valuable pharmacological tool for studying the roles of endogenous histamine. Its potential therapeutic applications, particularly in inflammatory conditions and cardiovascular emergencies like hemorrhagic hypotension, warrant further investigation. Future research should focus on elucidating the precise downstream signaling pathways activated by elevated intracellular histamine in different disease models, conducting more extensive preclinical efficacy and safety studies, and exploring potential synergistic effects with other therapeutic agents. The development of more selective HNMT inhibitors with improved pharmacokinetic profiles could also open new avenues for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF 91488 dihydrochloride | 68941-21-9 | TCA94121 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SKF 91488 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 91488 dihydrochloride is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system. By inhibiting HNMT, SKF 91488 elevates histamine levels in the brain, leading to the modulation of various physiological processes, including nociception and cardiovascular regulation. These application notes provide detailed protocols for in vivo studies in rodent models to investigate the antinociceptive effects of this compound. The protocols described herein cover drug preparation, intracerebroventricular administration, and established behavioral assays for pain assessment.
Introduction
Histamine is a crucial neurotransmitter involved in a wide array of physiological functions.[1] In the context of pain, the histaminergic system plays a complex role, with central histamine generally exerting antinociceptive effects. This compound, by preventing the degradation of histamine, offers a valuable pharmacological tool to explore the therapeutic potential of enhancing central histaminergic neurotransmission for pain management. In vivo studies have demonstrated that intracerebroventricular (i.c.v.) administration of SKF 91488 produces dose-dependent antinociceptive effects in various rodent models of pain. This document outlines detailed experimental procedures to facilitate further research into the in vivo pharmacology of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent and non-competitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM. HNMT is the key enzyme that metabolizes histamine in the brain. Inhibition of HNMT by SKF 91488 leads to an accumulation of endogenous histamine in the synaptic cleft. This elevated histamine then acts on various histamine receptors (H1, H2, H3, and H4) on pre- and post-synaptic neurons to modulate neurotransmission. The antinociceptive effects of centrally administered SKF 91488 are primarily attributed to the enhanced activation of H1 and H2 receptors, which are coupled to Gq proteins and can modulate neuronal excitability, contributing to pain relief.
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) or male Swiss-Webster mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facilities for at least one week before any experimental procedures.
Drug Preparation
-
Compound: this compound
-
Vehicle: Sterile, pyrogen-free 0.9% saline solution.
-
Preparation: On the day of the experiment, dissolve this compound in the vehicle to the desired concentrations (e.g., for i.c.v. injection, prepare solutions for doses of 10, 30, 50, and 100 µg per animal). Ensure the solution is clear and free of particulates.
Intracerebroventricular (i.c.v.) Cannulation Surgery
This protocol describes the surgical implantation of a guide cannula for i.c.v. injections. All procedures should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Frame: Mount the anesthetized animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma.
-
Craniotomy: Drill a small hole through the skull at the desired coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm.
-
Cannula Implantation: Slowly lower a sterile guide cannula to the desired depth (DV -3.5 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement.
-
Stylet Insertion: Insert a dummy stylet into the guide cannula to prevent blockage.
-
Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least one week before any behavioral experiments.
Behavioral Assays for Antinociception
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Procedure:
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Experimental Timeline:
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound or vehicle via the i.c.v. cannula.
-
Test the animals on the hot plate at various time points after injection (e.g., 15, 30, 60, and 90 minutes) to determine the time-course of the antinociceptive effect.
-
-
Inducing Agent: 0.6% acetic acid solution in saline.
-
Procedure:
-
Administer this compound or vehicle i.c.v. 30 minutes prior to the acetic acid injection.
-
Inject 0.6% acetic acid (10 ml/kg) intraperitoneally (i.p.).
-
Immediately place the animal in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (a characteristic stretching behavior) over a 20-minute period.
-
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle control group.
-
Apparatus: A paw pressure analgesy meter.
-
Procedure:
-
Gently restrain the animal.
-
Apply a linearly increasing pressure to the dorsal surface of the animal's hind paw.
-
The pressure at which the animal withdraws its paw or vocalizes is recorded as the nociceptive threshold.
-
-
Experimental Timeline:
-
Determine the baseline paw withdrawal threshold before drug administration.
-
Administer this compound or vehicle i.c.v.
-
Measure the paw withdrawal threshold at various time points post-injection (e.g., 15, 30, 60, and 90 minutes).
-
Data Presentation
Table 1: In Vivo Antinociceptive Effects of i.c.v. Administered this compound in Rodents
| Behavioral Assay | Species | Dose (µ g/animal , i.c.v.) | Main Outcome | Reference |
| Hot Plate Test | Mouse | 30, 50, 100 | Dose-dependent increase in pain threshold latency. | [2] |
| Acetic Acid Writhing Test | Mouse | 30, 50, 100 | Dose-dependent reduction in the number of writhes. | [2] |
| Paw Pressure Test | Rat | 30, 50, 100 | Dose-dependent increase in paw withdrawal threshold. | [2] |
Table 2: Cardiovascular Effects of i.c.v. Administered this compound in Rats
| Parameter | Dose (µg, i.c.v.) | Effect |
| Mean Arterial Pressure (MAP) | 20-100 | Dose-dependent increase. |
| Heart Rate (HR) | 20-100 | Tachycardia. |
| Hypothalamic Histamine | 10 | Significant increase. |
| Medulla Oblongata Histamine | 10 | Significant increase. |
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for investigating the in vivo antinociceptive properties of this compound. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data. Further studies are warranted to fully elucidate the therapeutic potential of targeting the central histaminergic system for the treatment of pain.
References
Application Notes and Protocols for SKF 91488 Dihydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase (HNMT), in rat models. The information herein is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound, particularly in the context of cardiovascular regulation and nociception.
Introduction
This compound is a powerful and noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[1] By blocking HNMT, SKF 91488 prevents the metabolism of histamine, leading to an increase in its concentration in the central nervous system.[1] This mechanism of action makes it a valuable tool for studying the roles of histamine in various physiological processes. In rat models, SKF 91488 has been shown to influence blood pressure, heart rate, and pain perception.[1]
Data Presentation
The following table summarizes the recommended dosages of this compound for intracerebroventricular (i.c.v.) administration in rat models based on published studies.
| Application | Rat Strain | Dosage (per animal) | Administration Route | Observed Effects |
| Cardiovascular Regulation | Wistar | 20, 50, and 100 µg | Intracerebroventricular (i.c.v.) | Increased mean arterial pressure and heart rate. |
| Hemorrhagic Hypotension | Wistar | 10 µg | Intracerebroventricular (i.c.v.) | Increased blood volume required to induce hypotension. |
| Antinociception | Not Specified | 30, 50, and 100 µg | Intracerebroventricular (i.c.v.) | Dose-dependent increase in pain threshold. |
Signaling Pathway
This compound exerts its effects by inhibiting the enzyme histamine N-methyltransferase (HNMT). In the central nervous system, histamine is synthesized from histidine and acts as a neurotransmitter by binding to its receptors on postsynaptic neurons. The action of histamine is terminated by its metabolism, primarily through methylation by HNMT. SKF 91488, as a noncompetitive inhibitor, binds to HNMT and prevents it from metabolizing histamine. This leads to an accumulation of histamine in the synaptic cleft, thereby enhancing and prolonging histaminergic signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of a stock solution and dilution for intracerebroventricular (i.c.v.) injection.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or aCSF to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile saline or aCSF to the final desired concentration for injection. The final concentration will depend on the target dose and the injection volume (typically 2-10 µL for rats).
-
For example, to administer a 100 µg dose in a 10 µL injection volume, a working solution of 10 µg/µL is required.
-
Filter the final working solution through a 0.22 µm syringe filter to ensure sterility before injection.
-
Intracerebroventricular (i.c.v.) Cannula Implantation
This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent i.c.v. injections.
Materials:
-
Rat (e.g., Wistar, Sprague-Dawley)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill with a burr bit
-
Anchoring screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics for post-operative care
-
Sterile saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an approved protocol.
-
Shave the fur from the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Incision and Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to visualize the bregma and lambda cranial landmarks.
-
-
Cannula Implantation:
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm), drill a hole through the skull.
-
Drill additional small holes for the anchoring screws.
-
Carefully lower the guide cannula to the predetermined depth.
-
-
Fixation and Closure:
-
Secure the guide cannula and anchor screws to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision around the implant.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Allow the animal to recover for at least one week before commencing experiments.
-
Caption: Experimental workflow for i.c.v. administration.
Intracerebroventricular (i.c.v.) Injection
This protocol describes the injection of this compound solution into a cannulated rat.
Materials:
-
Cannulated rat
-
Prepared this compound working solution
-
Injection cannula (sized to extend slightly beyond the guide cannula)
-
Microinjection pump
-
Polyethylene tubing
Procedure:
-
Animal Handling:
-
Gently handle the conscious rat to minimize stress. No anesthesia is required for the injection itself.
-
-
Injection Setup:
-
Connect the injection cannula to a microsyringe via polyethylene tubing and fill the system with the drug solution, ensuring no air bubbles are present.
-
Mount the syringe on a microinjection pump.
-
-
Injection:
-
Carefully remove the dummy cannula from the guide cannula.
-
Insert the injection cannula into the guide cannula.
-
Infuse the SKF 91488 solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically between 2-10 µL.
-
-
Post-injection:
-
Leave the injection cannula in place for a brief period (e.g., 1 minute) after the infusion to prevent backflow.
-
Gently withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and begin behavioral or physiological monitoring.
-
References
Application Notes and Protocols for SKF 91488 Dihydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the cytosol.[1][2] By inhibiting HNMT, this compound effectively increases intracellular histamine concentrations, making it a valuable tool for studying the roles of histamine in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and use of this compound in cell culture assays, along with relevant quantitative data and a schematic of the associated signaling pathway.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇N₃S·2HCl | [] |
| Molecular Weight | 248.21 g/mol | [] |
| CAS Number | 68941-21-9 | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO to 75 mM | |
| Storage | Desiccate at room temperature |
Mechanism of Action
This compound is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[1][2] HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming N-tele-methylhistamine, which is then further metabolized by monoamine oxidase (MAO).[4] By inhibiting HNMT, this compound prevents the degradation of histamine, leading to an accumulation of intracellular histamine. This elevated histamine can then interact with its four known G protein-coupled receptors (H1R, H2R, H3R, and H4R) to elicit a variety of cellular responses.
Quantitative Data
The following table summarizes key quantitative data for this compound. It is important to note that the optimal concentration for any given cell-based assay should be determined empirically.
| Parameter | Value | Cell/System | Reference |
| Ki for HNMT | 0.9 μM | [1][2] | |
| Effective Concentration | 100 μM | Hamster tracheal segments | [2] |
| Recommended Starting Concentration Range for Cell Culture | 1 - 100 μM | Various cell lines | Empirically determined |
| Maximum Recommended DMSO Concentration in Culture | ≤ 0.5% | Most cell lines | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (MW: 248.21 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile biological safety cabinet, weigh out 2.48 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile environment, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 μM working solution, dilute the 10 mM stock 1:100 (e.g., add 10 μL of the 10 mM stock to 990 μL of cell culture medium).
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. For example, if the highest concentration of the compound is 100 μM (prepared from a 10 mM stock, resulting in a 1% DMSO concentration), the vehicle control should be cell culture medium containing 1% DMSO. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1]
-
Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Add the prepared working solutions to your cell cultures.
Protocol 3: General Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a colorimetric MTT assay. The optimal cell density, incubation time, and compound concentrations should be determined for each specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 2)
-
Vehicle control (medium with DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 μM). Include wells with vehicle control and untreated cells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 μL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when diluted in aqueous media, gentle warming (e.g., in a 37°C water bath) and vortexing may help to redissolve it. Ensure the compound is fully dissolved before adding it to cells.
-
Unexpected cytotoxicity: If significant cell death is observed even at low concentrations, consider reducing the final DMSO concentration. Perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line. It is also possible that the increased intracellular histamine levels are causing the cytotoxic effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the cellular functions of histamine. The protocols provided in these application notes offer a starting point for utilizing this compound in a variety of cell culture assays. As with any experimental system, it is essential to optimize the conditions for your specific cell line and research question. Careful consideration of vehicle controls and potential off-target effects will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols: Solubility and Stability of SKF 91488 Dihydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 91488 dihydrochloride is a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. By inhibiting HNMT, SKF 91488 increases the levels of histamine, making it a valuable tool for studying the physiological and pathological roles of this biogenic amine. Accurate and reproducible experimental results rely on the proper handling and storage of this compound, particularly concerning its solubility and stability in commonly used solvents such as dimethyl sulfoxide (DMSO).
These application notes provide detailed protocols for the preparation, storage, and assessment of the solubility and stability of this compound in DMSO.
Mechanism of Action: Inhibition of Histamine Metabolism
SKF 91488 exerts its biological effect by inhibiting the enzyme histamine N-methyltransferase (HNMT). HNMT is one of the two primary enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO). HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine, which is biologically inactive. By blocking this metabolic pathway, SKF 91488 leads to an accumulation of histamine in tissues where HNMT is expressed.
Caption: Inhibition of Histamine N-Methyltransferase (HNMT) by SKF 91488.
Solubility of this compound in DMSO
Reported Solubility
Commercial suppliers report that this compound is soluble in DMSO up to 75 mM. However, the experimental conditions for this determination are not always provided. It is recommended to experimentally verify the solubility for your specific research needs.
Protocol for Preparing a Concentrated Stock Solution (e.g., 50 mM)
Materials:
-
This compound (MW: 248.22 g/mol )
-
Anhydrous DMSO (≥99.9%)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh 12.41 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound in DMSO.
Stability of this compound in DMSO
The stability of this compound in DMSO is critical for maintaining the integrity of stock solutions and ensuring the reliability of experimental data. Stability can be affected by storage temperature, time, and exposure to water.
Recommended Storage Conditions
For optimal stability, it is recommended to store this compound in DMSO stock solutions under the following conditions:
| Storage Duration | Temperature | Protection |
| Short-term (days to weeks) | 4°C | Store in a dark, dry place. |
| Long-term (months to years) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Protocol for Assessing Stability in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO over time at different temperatures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared stock solution of this compound in anhydrous DMSO (e.g., 10 mM)
-
Sterile, amber glass vials with screw caps
-
Incubators or ovens set to desired temperatures (e.g., 4°C, room temperature, 40°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis
-
Internal standard (optional, but recommended)
Procedure:
-
Sample Preparation: Aliquot the stock solution into multiple vials for each storage condition and time point to be tested.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline (100% purity).
-
Storage: Store the aliquots at the designated temperatures.
-
Time Point Analysis: At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to equilibrate to room temperature, dilute as in step 2, and analyze by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the peak area at T0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Example Stability Data Table (Hypothetical)
The following table is a template for recording stability data. The values provided are for illustrative purposes only.
| Storage Condition | Time Point | % Remaining (HPLC Peak Area) | Observations |
| -20°C | T0 | 100% | Clear, colorless solution |
| 1 month | 99.5% | No change | |
| 3 months | 99.2% | No change | |
| 6 months | 98.9% | No change | |
| 4°C | T0 | 100% | Clear, colorless solution |
| 1 week | 99.8% | No change | |
| 1 month | 98.5% | No change | |
| 3 months | 97.1% | Slight yellowing | |
| Room Temp (~25°C) | T0 | 100% | Clear, colorless solution |
| 24 hours | 99.1% | No change | |
| 1 week | 95.3% | Minor degradation peak observed | |
| 1 month | 88.7% | Significant degradation peak |
Summary and Recommendations
-
This compound is readily soluble in anhydrous DMSO.
-
For long-term storage, it is crucial to use anhydrous DMSO and store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
The stability of this compound in DMSO should be experimentally verified under your specific laboratory conditions, especially for long-term experiments or when using solutions that have been stored for an extended period.
-
Regularly check the purity of stock solutions by a suitable analytical method like HPLC to ensure the integrity of your experimental results.
Application Notes and Protocols for Intracerebroventricular (i.c.v.) Administration of SKF 91488 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 91488 dihydrochloride is a potent and selective inhibitor of the enzyme histamine N-methyltransferase (HNMT).[1][2][3][4] HNMT is the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system (CNS).[5][6][7] By inhibiting HNMT, SKF 91488 leads to an increase in the endogenous levels of histamine in the brain, thereby augmenting histaminergic neurotransmission.[1][2][5] This makes it a valuable pharmacological tool for investigating the role of the central histaminergic system in various physiological and pathological processes, including cardiovascular regulation, cognition, and neuroinflammation.[1][5][6]
Intracerebroventricular (i.c.v.) administration is a critical technique for delivering SKF 91488 directly into the CNS, bypassing the blood-brain barrier and allowing for the targeted study of its central effects. These application notes provide detailed protocols for the i.c.v. administration of SKF 91488 in rodents, a summary of its known quantitative effects, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available from studies involving the intracerebroventricular administration of this compound in rats.
Table 1: Cardiovascular Effects of i.c.v. This compound in Anesthetized Rats
| Dose (µg, i.c.v.) | Parameter | Species/Strain | Observed Effect |
| 20-100 | Mean Arterial Pressure (MAP) | Wistar Rat | Dose-dependent increase |
| 20-100 | Heart Rate (HR) | Wistar Rat | Dose-dependent increase (tachycardia) |
Data sourced from studies on the central cardiovascular regulation effects of SKF 91488.[5]
Table 2: Neurochemical Effects of i.c.v. This compound in Rats
| Dose (µg, i.c.v.) | Brain Region | Neurochemical | Observed Effect (% of Control) |
| 10 | Hypothalamus | Histamine | ~122% |
| 10 | Medulla Oblongata | Histamine | ~137% |
| 10 | Cortex | Histamine | No significant change |
Data reflects the increase in histamine concentrations following i.c.v. administration of a subpressor dose of SKF 91488.[5]
Note: There is a notable lack of publicly available quantitative data on the dose-response effects of intracerebroventricularly administered SKF 91488 on specific behavioral outcomes such as locomotor activity and cognitive performance in standardized tests. Further research is required to fully characterize the behavioral phenotype resulting from central HNMT inhibition by SKF 91488.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation
This protocol describes the surgical procedure for implanting a permanent guide cannula into the lateral ventricle of a rat or mouse for subsequent i.c.v. injections.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (22-26 gauge) and dummy cannula
-
Surgical drill with a fine burr bit
-
Stainless steel anchor screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Antiseptic solution (e.g., povidone-iodine) and alcohol swabs
-
Suture material
-
Analgesics for post-operative care
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in the stereotaxic apparatus, ensuring the head is level between bregma and lambda.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Scrub the surgical area with an antiseptic solution followed by alcohol.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision in the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize bregma and lambda.
-
-
Determination of Stereotaxic Coordinates:
-
Position the drill bit over bregma and record the coordinates from the stereotaxic frame.
-
Calculate the target coordinates for the lateral ventricle.
-
For Rats: Anteroposterior (AP): -0.8 to -1.0 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
For Mice: Anteroposterior (AP): -0.3 to -0.5 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.
-
-
-
Cannula Implantation:
-
Drill a small burr hole at the target AP and ML coordinates.
-
Drill 2-3 additional holes for the anchor screws, taking care to avoid major blood vessels.
-
Insert the anchor screws into the skull.
-
Slowly lower the guide cannula through the burr hole to the predetermined DV coordinate.
-
Mix the dental cement and apply it around the base of the cannula, covering the anchor screws to secure the implant to the skull.
-
Allow the cement to fully harden.
-
-
Post-operative Care:
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
House the animal individually and monitor its recovery for several days before commencing experiments.
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound
This protocol describes the procedure for injecting this compound into the lateral ventricle of a conscious rodent via the implanted guide cannula.
Materials:
-
Cannulated rodent
-
This compound solution (dissolved in sterile saline or aCSF)
-
Injection cannula (extending slightly beyond the tip of the guide cannula)
-
Polyethylene tubing
-
Microsyringe pump
-
Hamilton syringe
Procedure:
-
Preparation of SKF 91488 Solution:
-
Dissolve this compound in sterile 0.9% saline or aCSF to the desired concentration. Ensure the solution is sterile-filtered.
-
-
Injection Procedure:
-
Gently restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via the polyethylene tubing and fill the assembly with the drug solution, ensuring no air bubbles are present.
-
Slowly insert the injection cannula into the guide cannula until it is fully seated.
-
Infuse the SKF 91488 solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using the microsyringe pump. The total injection volume is typically 1-5 µL for rats and 0.5-2 µL for mice.
-
After the infusion is complete, leave the injection cannula in place for an additional 60 seconds to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and begin behavioral or neurochemical assessment at the desired time points.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of SKF 91488.
Experimental Workflow
Caption: Experimental workflow for i.c.v. administration.
References
- 1. Effects of intracerebroventricularly administered somatostatin on passive avoidance, shuttle-box behaviour and open-field activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular injection of adiponectin regulates locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-retrieval effects of icv infusions of hemicholinium in mice are dependent on the age of the original memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the intracerebroventricular injection of dopamine on blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular injection of deltamethrin increases locomotion activity and causes spatial working memory and dopaminergic pathway impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-91488 - Wikipedia [en.wikipedia.org]
- 7. Relation of spatial learning of rats in the Morris water maze task to the number of viable CA1 neurons following four-vessel occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aerosolized SKF 91488 Dihydrochloride in Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 91488 dihydrochloride is a specific inhibitor of histamine N-methyltransferase (HMT), a key enzyme responsible for the metabolic inactivation of histamine. In the respiratory system, histamine is a potent mediator of bronchoconstriction and airway inflammation. Inhibition of HMT by SKF 91488 leads to an increase in local histamine concentrations, thereby potentiating its physiological effects. Aerosolized delivery of SKF 91488 provides a targeted approach to study the role of endogenous histamine in airway responsiveness and pathophysiology, making it a valuable tool in respiratory research and drug development for conditions such as asthma.
These application notes provide a comprehensive overview and detailed protocols for the use of aerosolized this compound in preclinical respiratory studies, with a focus on guinea pig models of airway hyperresponsiveness.
Mechanism of Action
SKF 91488 is a potent and specific inhibitor of histamine N-methyltransferase (HMT). HMT is one of the primary enzymes, along with diamine oxidase (DAO), responsible for the degradation of histamine. Within the airways, HMT is present in the epithelium and endothelium. By inhibiting HMT, SKF 91488 prevents the methylation of histamine to N-methylhistamine, leading to an accumulation of histamine in the vicinity of its receptors on airway smooth muscle and vascular endothelial cells. This potentiation of endogenous histamine signaling results in enhanced bronchoconstriction and increased microvascular permeability.[1][2]
Applications in Respiratory Research
-
Investigating the role of endogenous histamine: Aerosolized SKF 91488 can be used to study the contribution of locally released histamine in allergic and non-allergic airway responses.
-
Modeling airway hyperresponsiveness: By increasing the sensitivity to histamine, SKF 91488 can be used to induce a state of airway hyperresponsiveness in animal models, mimicking a key feature of asthma.
-
Screening of anti-histaminergic and anti-inflammatory compounds: The potentiation of histamine-induced bronchoconstriction by SKF 91488 provides a sensitive model to evaluate the efficacy of H1 receptor antagonists and other drugs targeting the histamine pathway or downstream inflammatory cascades.
-
Studying the role of epithelial cells in histamine metabolism: The significant presence of HMT in the airway epithelium makes SKF 91488 a useful tool to investigate the barrier and metabolic functions of the epithelium in respiratory health and disease.[2]
Data Presentation
The following tables summarize the quantitative effects of aerosolized this compound on airway responsiveness in guinea pigs, as reported in key studies.
Table 1: Effect of Aerosolized SKF 91488 on the Provocative Concentration of Histamine Causing a 100% Increase in Pulmonary Resistance (PC100) in Unsensitized Guinea Pigs
| Treatment Group | Number of Animals (n) | PC100 of Histamine (mg/mL) |
| Control (Saline Aerosol) | 6 | 0.25 ± 0.04 |
| SKF 91488 (10⁻³ M Aerosol) | 6 | 0.11 ± 0.02 |
| SKF 91488 (10⁻² M Aerosol) | 6 | 0.06 ± 0.01 |
*p < 0.01 compared with control. Data are presented as mean ± SEM.
Table 2: Effect of Aerosolized SKF 91488 on the Provocative Concentration of Ovalbumin Causing a 100% Increase in Pulmonary Resistance (PC100) in Ovalbumin-Sensitized Guinea Pigs
| Treatment Group | Number of Animals (n) | PC100 of Ovalbumin (mg/mL) |
| Control (Saline Aerosol) | 5 | 0.18 ± 0.03 |
| SKF 91488 (10⁻² M Aerosol) | 5 | 0.05 ± 0.01* |
*p < 0.01 compared with control. Data are presented as mean ± SEM.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the use of SKF 91488 in respiratory studies.
Experimental Protocols
Protocol 1: Evaluation of SKF 91488 on Histamine-Induced Bronchoconstriction in Unsensitized Guinea Pigs
This protocol details the methodology to assess the effect of aerosolized SKF 91488 on airway responsiveness to histamine in naive guinea pigs.
Materials:
-
This compound
-
Histamine dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Hartley guinea pigs (300-400 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Animal ventilator
-
Ultrasonic nebulizer
-
Pressure transducer and data acquisition system for measuring pulmonary mechanics
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheostomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator.
-
Measure pulmonary resistance using the overflow method with a pressure transducer connected to a side arm of the tracheal cannula.
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator.
-
Record the baseline pulmonary resistance.
-
-
Aerosol Administration of SKF 91488:
-
Prepare solutions of this compound (e.g., 10⁻³ M and 10⁻² M) in sterile saline.
-
For the control group, use sterile saline.
-
Fill the ultrasonic nebulizer with the appropriate solution.
-
Administer the aerosol for a standardized number of breaths (e.g., 90 breaths) via the inspiratory line of the ventilator.[1]
-
-
Histamine Challenge:
-
Prepare serial dilutions of histamine dihydrochloride in sterile saline (e.g., ranging from 0.01 to 1.0 mg/mL).
-
Beginning with the lowest concentration, administer the histamine aerosol for a set duration or number of breaths.
-
Measure the peak pulmonary resistance after each histamine dose.
-
Continue with increasing concentrations of histamine until the pulmonary resistance is at least double the baseline value.
-
-
Data Analysis:
-
Construct a dose-response curve for histamine for each animal.
-
Calculate the provocative concentration of histamine that causes a 100% increase in pulmonary resistance (PC100) from the dose-response curve.
-
Compare the PC100 values between the control and SKF 91488-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of SKF 91488 on Antigen-Induced Bronchoconstriction in Ovalbumin-Sensitized Guinea Pigs
This protocol is designed to investigate the effect of SKF 91488 on allergic bronchoconstriction in a guinea pig model of asthma.
Materials:
-
In addition to materials listed in Protocol 1:
-
Ovalbumin (Grade V)
-
Aluminum hydroxide (as adjuvant)
Procedure:
-
Sensitization of Guinea Pigs:
-
Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 10 mg/kg) and aluminum hydroxide (e.g., 100 mg/kg) dissolved in saline.
-
Allow 2-3 weeks for sensitization to develop before proceeding with the aerosol challenge.
-
-
Animal Preparation and Baseline Measurement:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
Aerosol Administration of SKF 91488:
-
Follow step 3 as described in Protocol 1, typically using the higher concentration of SKF 91488 (10⁻² M) for this model.[1]
-
-
Antigen Challenge:
-
Prepare serial dilutions of ovalbumin in sterile saline (e.g., ranging from 0.01 to 1.0 mg/mL).
-
Perform the aerosol challenge with increasing concentrations of ovalbumin as described for histamine in Protocol 1, step 4.
-
-
Data Analysis:
-
Calculate the PC100 for ovalbumin for each animal.
-
Compare the PC100 values between the control and SKF 91488-treated groups.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Aerosolization procedures should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the compound. All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Conclusion
Aerosolized this compound is a valuable pharmacological tool for elucidating the role of endogenous histamine in respiratory physiology and pathophysiology. The protocols and data presented herein provide a framework for researchers to design and execute robust preclinical studies to investigate airway responsiveness and to evaluate novel therapeutic agents for respiratory diseases.
References
Application Notes and Protocols: In Vitro Assays for Measuring SKF 91488 Dihydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine.[1][2][3] By inhibiting HNMT, this compound effectively blocks histamine metabolism, leading to an increase in intracellular histamine levels.[1][2] This mechanism makes it a valuable tool for studying the physiological and pathological roles of histamine in various biological systems.[2] Notably, this compound does not exhibit histamine agonist activity itself.[4][5] These application notes provide detailed protocols for in vitro assays to measure the activity of this compound, enabling researchers to assess its inhibitory potency and characterize its effects on histamine metabolism.
Mechanism of Action: Inhibition of Histamine N-Methyltransferase
This compound acts as a strong inhibitor of histamine N-methyltransferase (HNMT).[4] HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine.[6] This methylation process is a primary pathway for histamine catabolism in many tissues. By noncompetitively inhibiting HNMT, SKF 91488 prevents the degradation of histamine, leading to its accumulation.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound and other relevant compounds against HNMT is summarized in the table below. This data is essential for comparing the relative activity of different inhibitors and for designing experiments with appropriate compound concentrations.
| Compound | Target | Assay Type | Ki | IC50 | Organism | Reference |
| This compound | Histamine N-methyltransferase (HNMT) | Enzymatic | 0.9 µM | N/A | N/A | [1] |
| Amodiaquine | Histamine N-methyltransferase (HNMT) | Enzymatic | 18.6 nM | N/A | Human | [7] |
| Metoprine | Histamine N-methyltransferase (HNMT) | Enzymatic | N/A | 66.66 nM | Human | [8][9] |
| Dihydroergotamine | Histamine N-methyltransferase (HNMT) | Enzymatic | N/A | 72.89 µM | Human | [8][9] |
| Vilazodone | Histamine N-methyltransferase (HNMT) | Enzymatic | N/A | 45.01 µM | Human | [8][9] |
N/A : Not Available
Experimental Protocols
Radiometric HNMT Inhibition Assay
This biochemical assay measures the activity of HNMT by quantifying the formation of radiolabeled N-methylhistamine from histamine and a radiolabeled methyl donor, S-adenosyl-L-[methyl-3H]methionine. The inhibition of this reaction by this compound is a direct measure of its activity.
Materials and Reagents:
-
Human recombinant histamine N-methyltransferase (HNMT)
-
This compound
-
Histamine
-
S-(5'-adenosyl)-L-methionine (SAM, non-radiolabeled)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Phosphate buffer (pH 7.8)
-
Borate buffer (2.5 M)
-
Control inhibitor (e.g., Amodiaquine)[6]
-
Scintillation cocktail
-
Scintillation vials
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Liquid scintillation counter
Experimental Workflow:
Procedure: [6]
-
Enzyme and Compound Preparation:
-
Prepare a working solution of human recombinant HNMT at a final concentration of 0.025 µg/ml in phosphate buffer (pH 7.8).
-
Prepare serial dilutions of this compound in the appropriate vehicle. Also, prepare a vehicle control and a positive control using a known HNMT inhibitor like amodiaquine.
-
-
Pre-incubation:
-
In microcentrifuge tubes, pre-incubate the HNMT enzyme solution with the test compound (this compound), vehicle, or control inhibitor for 15 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a substrate mixture containing histamine (final concentration 20 µM), S-(5'-adenosyl)-L-methionine (final concentration 1.4 µM), and S-adenosyl-L-[methyl-3H]methionine (final concentration 0.014 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Reaction Termination:
-
Terminate the reaction by adding 2.5 M borate buffer.
-
-
Product Separation and Quantification:
-
Separate the radiolabeled product, [3H]N-methylhistamine, from the unreacted [3H]-SAM. This can be achieved using methods such as column chromatography.
-
Transfer an aliquot of the eluate containing the [3H]N-methylhistamine to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
The amount of [3H]N-methylhistamine formed is proportional to the HNMT activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Logical Relationship for Data Interpretation:
Concluding Remarks
The provided protocols and data offer a comprehensive guide for researchers to effectively measure the in vitro activity of this compound. The radiometric HNMT inhibition assay is a robust method for determining the inhibitory potency of this compound. Accurate determination of the IC50 and/or Ki values is crucial for interpreting experimental results and for the rational design of further studies investigating the role of histamine in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SKF-91488 Dihydrochloride in Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the intracellular catabolism of histamine. In the study of mast cell biology, SKF-91488 serves as a critical tool to investigate the dynamics of histamine storage, release, and the subsequent potentiation of histamine-mediated signaling pathways. By preventing the degradation of newly synthesized or released histamine, SKF-91488 allows for a more accurate quantification of histamine release during degranulation and enhances the downstream effects of histamine on its receptors. These application notes provide detailed protocols for utilizing SKF-91488 dihydrochloride in mast cell degranulation assays.
Mechanism of Action
Mast cell activation, typically initiated by the cross-linking of IgE receptors (FcεRI), triggers the release of pre-formed mediators from intracellular granules, a process known as degranulation. Histamine is a major component of these granules. Once released into the cytoplasm or extracellular space, histamine is rapidly degraded by HNMT. SKF-91488 inhibits this enzymatic degradation, leading to an accumulation of intracellular histamine, which can then be more readily detected and its effects studied. It is important to note that SKF-91488 does not directly induce or inhibit the process of degranulation itself but rather modulates the concentration of histamine.
Data Presentation
The following tables summarize the expected quantitative outcomes when using SKF-91488 dihydrochloride in mast cell degranulation assays. The precise values will vary depending on the mast cell type, stimulus, and specific assay conditions.
Table 1: Effect of SKF-91488 on Apparent Histamine Release
| Treatment Group | SKF-91488 Conc. (µM) | Degranulation Stimulus | Measured Histamine (ng/mL) | Percent Increase in Detected Histamine |
| Unstimulated Control | 0 | None | Baseline | 0% |
| Stimulated Control | 0 | IgE-Antigen Complex | +++ | 100% (Reference) |
| Stimulated + SKF-91488 | 10 | IgE-Antigen Complex | ++++ | >100% |
| Stimulated + SKF-91488 | 50 | IgE-Antigen Complex | +++++ | >>100% |
Table 2: Effect of SKF-91488 on β-Hexosaminidase Release
| Treatment Group | SKF-91488 Conc. (µM) | Degranulation Stimulus | β-Hexosaminidase Release (% of Total) |
| Unstimulated Control | 0 | None | ~5% |
| Stimulated Control | 0 | IgE-Antigen Complex | ~30-50% |
| Stimulated + SKF-91488 | 10 | IgE-Antigen Complex | ~30-50% |
| Stimulated + SKF-91488 | 50 | IgE-Antigen Complex | ~30-50% |
Note: SKF-91488 is not expected to significantly alter the release of β-hexosaminidase, as it does not directly affect the degranulation process.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol is adapted for a rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell studies.
Materials:
-
RBL-2H3 cells
-
Complete cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
SKF-91488 dihydrochloride
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 18-24 hours.
-
-
Pre-incubation with SKF-91488:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 180 µL of Tyrode's buffer to each well.
-
Add 20 µL of SKF-91488 dihydrochloride at various concentrations (e.g., 1, 10, 50 µM) to the respective wells and incubate for 30 minutes at 37°C. For control wells, add 20 µL of Tyrode's buffer.
-
-
Stimulation of Degranulation:
-
Initiate degranulation by adding 20 µL of DNP-HSA (100 ng/mL).
-
For total release control, add 20 µL of 1% Triton X-100.
-
For unstimulated control, add 20 µL of Tyrode's buffer.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of PNAG substrate solution to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding 200 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
To determine the total β-hexosaminidase, lyse the cells in the original plate with Triton X-100 and perform the same assay.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Protocol 2: Quantification of Histamine Release with SKF-91488 Pre-treatment
This protocol outlines the measurement of histamine release from mast cells, with the inclusion of SKF-91488 to prevent histamine degradation.
Materials:
-
Mast cells (e.g., primary human mast cells or a suitable cell line)
-
Appropriate cell culture and stimulation reagents (as in Protocol 1)
-
SKF-91488 dihydrochloride
-
Histamine ELISA kit
-
Lysis buffer
Procedure:
-
Cell Culture, Sensitization, and Pre-incubation:
-
Follow steps 1 and 2 from Protocol 1 to culture, sensitize, and pre-incubate the mast cells with SKF-91488.
-
-
Stimulation of Degranulation:
-
Follow step 3 from Protocol 1 to stimulate degranulation.
-
-
Sample Collection:
-
After the desired incubation time (e.g., 30 minutes), centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for histamine measurement.
-
Lyse the cell pellets to measure the remaining intracellular histamine (optional).
-
-
Histamine Quantification:
-
Perform the histamine ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of histamine in each sample.
-
Compare the histamine levels between the control and SKF-91488-treated groups.
-
Conclusion
SKF-91488 dihydrochloride is an invaluable tool for researchers studying the role of histamine in mast cell-mediated immune responses. By inhibiting HNMT, it allows for a more accurate assessment of histamine release and the potentiation of its biological effects. The protocols provided herein offer a framework for incorporating SKF-91488 into standard mast cell degranulation assays. Researchers should optimize the concentration of SKF-91488 and incubation times for their specific experimental system.
Application Notes and Protocols: Measuring Histamine Level Changes Following SKF-91488 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a biogenic amine, is a critical mediator in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. The concentration of histamine in tissues is tightly regulated by its synthesis from L-histidine via histidine decarboxylase (HDC) and its degradation by two primary enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).[1][2][3] HNMT is the primary enzyme responsible for metabolizing histamine in the central nervous system.[1][4]
SKF-91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT).[5][6] By blocking the action of HNMT, SKF-91488 prevents the methylation of histamine to its inactive metabolite, N-methylhistamine, leading to an accumulation of intracellular histamine.[4][5] This property makes SKF-91488 a valuable pharmacological tool for investigating the roles of histamine in various biological systems. These application notes provide detailed protocols for treating biological samples with SKF-91488 and subsequently measuring the changes in histamine levels.
Mechanism of Action of SKF-91488 Dihydrochloride
SKF-91488 acts as a noncompetitive inhibitor of HNMT, with a Ki value of approximately 0.9 μM.[6] Inhibition of HNMT by SKF-91488 leads to an increase in the concentration of endogenous histamine in tissues where this enzyme is active.[5][6] This elevation in histamine levels can potentiate histamine-mediated physiological responses, such as altered blood pressure and bronchoconstriction.[6]
Data Presentation: Expected Changes in Histamine Levels
Treatment with SKF-91488 is expected to cause a dose-dependent increase in histamine concentrations in various tissues. Below is a table summarizing representative data from a hypothetical study on the effect of SKF-91488 on histamine levels in rat brain tissue, based on findings from literature.[7]
| Treatment Group | Dose of SKF-91488 (µg, i.c.v.) | Brain Region | Mean Histamine Concentration (nmol/g tissue) ± SEM | Fold Change vs. Control |
| Control (Saline) | 0 | Hypothalamus | 4.23 ± 0.41 | 1.00 |
| SKF-91488 | 10 | Hypothalamus | 5.18 ± 0.45 | 1.23 |
| Control (Saline) | 0 | Medulla Oblongata | 0.30 ± 0.06 | 1.00 |
| SKF-91488 | 10 | Medulla Oblongata | 0.41 ± 0.05 | 1.37 |
| Control (Saline) | 0 | Cortex | 0.75 ± 0.17 | 1.00 |
| SKF-91488 | 10 | Cortex | 0.84 ± 0.18 | 1.12 |
Signaling Pathway
References
- 1. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Blood-Brain Barrier Penetration of SKF 91488 Dihydrochloride
Welcome to the technical support center for researchers utilizing SKF 91488 dihydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme histamine N-methyltransferase (HNMT).[1][2][3][4] HNMT is responsible for the metabolism of histamine in the central nervous system (CNS). By inhibiting HNMT, SKF 91488 increases the levels of histamine in the brain, which can be useful for studying the role of histaminergic signaling in various physiological and pathological processes.[1][5][6][7]
Q2: I am administering this compound systemically but not observing any central effects. Why might this be?
The most likely reason is poor penetration of the blood-brain barrier (BBB). Several studies have indicated that SKF 91488 has limited ability to cross the BBB when administered systemically. This is often inferred from the fact that to elicit central effects, researchers have had to administer it directly into the brain via intracerebroventricular (i.c.v.) injection.[5][6][7]
Q3: What are the physicochemical properties of this compound that likely contribute to its poor BBB penetration?
| Property | Ideal for BBB Penetration | This compound | Likely Contribution to Poor Penetration |
| Molecular Weight | < 400 Da[8] | 248.21 g/mol [1] | Unlikely to be a major limiting factor. |
| LogP (Lipophilicity) | 1-3[9] | Not reported, but likely low. | As a dihydrochloride salt, the molecule is highly polar and hydrophilic, which significantly hinders its ability to passively diffuse across the lipid-rich BBB. |
| Polar Surface Area (PSA) | < 90 Ų | Likely high. | The presence of multiple nitrogen and sulfur atoms, along with its salt form, suggests a high PSA, which is unfavorable for BBB crossing. |
| Hydrogen Bond Donors | < 3-5 | High. | The primary and secondary amine groups are significant hydrogen bond donors, which impede BBB penetration.[10] |
Q4: Are there any known efflux transporters that might be removing SKF 91488 from the brain?
There is no direct evidence to suggest that SKF 91488 is a substrate for specific efflux transporters like P-glycoprotein (P-gp). However, this possibility should not be entirely ruled out without experimental verification.
Troubleshooting Guides
Problem: No evidence of CNS target engagement after systemic administration.
Possible Cause 1: Insufficient BBB Penetration
-
Troubleshooting Steps:
-
Confirm Lack of Penetration: The first step is to quantify the amount of SKF 91488 reaching the brain.
-
Recommended Experiment: Conduct a pharmacokinetic study to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of SKF 91488.
-
-
Increase Dose (with caution): While tempting, simply increasing the systemic dose is unlikely to overcome poor BBB permeability and may lead to peripheral side effects.
-
Consider Alternative Administration Routes: For preclinical studies, direct central administration (e.g., i.c.v. or intrathecal injection) can be used to confirm the compound's central activity, bypassing the BBB.[5][6]
-
Possible Cause 2: Rapid Metabolism in the Periphery
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Determine the half-life of SKF 91488 in plasma and liver microsomes to assess its metabolic stability.
-
Strategies to Enhance BBB Penetration of SKF 91488
If poor BBB penetration is confirmed, the following strategies can be explored to improve its delivery to the CNS.
Strategy 1: Chemical Modification (Prodrug Approach)
The goal is to transiently mask the polar functional groups of SKF 91488 to increase its lipophilicity.
-
Workflow for Prodrug Development:
Caption: Workflow for developing a lipophilic prodrug of SKF 91488.
Strategy 2: Nanoparticle-Based Delivery
Encapsulating SKF 91488 in nanoparticles can facilitate its transport across the BBB.
-
Types of Nanoparticles to Consider:
-
Liposomes: Can be surface-modified with ligands to target BBB receptors.
-
Polymeric Nanoparticles (e.g., PLGA): Offer controlled release properties.[11]
-
Solid Lipid Nanoparticles (SLNs): Provide good biocompatibility.
-
-
Experimental Workflow for Nanoparticle Formulation:
Caption: General workflow for developing and testing a nanoparticle formulation of SKF 91488.
Strategy 3: Transient BBB Disruption
This is an invasive approach generally reserved for preclinical studies or specific clinical applications.
-
Methods:
Detailed Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay
This protocol provides a method to assess the permeability of SKF 91488 and potential prodrugs or nanoparticle formulations across a cell-based BBB model.
-
Cell Culture:
-
Culture brain endothelial cells (e.g., hCMEC/D3 or bEnd.3) on the apical side of a Transwell® insert.
-
Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier tightness.
-
Monitor the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Once a high TEER value is achieved, add SKF 91488 (or its formulation) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of SKF 91488 in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (in cm/s) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
-
-
Protocol 2: In Vivo Brain Pharmacokinetic Study in Rodents
This protocol outlines the steps to determine the brain and plasma concentrations of SKF 91488 following systemic administration.
-
Animal Dosing:
-
Administer SKF 91488 to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., intravenous, intraperitoneal).
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-dose, collect blood samples via cardiac puncture or tail vein sampling.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.
-
Harvest the brains and store them appropriately.
-
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue.
-
Extract SKF 91488 from the plasma and brain homogenates.
-
Quantify the concentration of SKF 91488 in the extracts using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.
-
To account for plasma and brain tissue binding, determine the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-unbound plasma concentration ratio: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma). A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate efflux.
-
-
Signaling Pathway of Histamine in the CNS:
References
- 1. medkoo.com [medkoo.com]
- 2. SKF-91488 - Wikiwand [wikiwand.com]
- 3. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. SKF-91488 - Wikipedia [en.wikipedia.org]
- 5. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. mdpi.com [mdpi.com]
- 13. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitation of Drug Transport across the Blood–Brain Barrier with Ultrasound and Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SKF 91488 dihydrochloride concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of SKF 91488 dihydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and noncompetitive inhibitor of the enzyme Histamine N-methyltransferase (HNMT).[][2] HNMT is the primary enzyme responsible for metabolizing histamine in the central nervous system and various peripheral tissues. By inhibiting HNMT, this compound leads to an increase in intracellular and synaptic concentrations of histamine.
Q2: Is this compound a histamine receptor agonist?
There are conflicting reports on this matter. Some commercial suppliers describe it as a histamine H1 and H2 receptor agonist.[3][4] However, more specialized pharmacology resources state that this compound exhibits no histamine agonist activity.[][2] It is crucial to consider its primary and well-documented role as an HNMT inhibitor. For experiments aiming to investigate the effects of increased endogenous histamine, SKF 91488 is a suitable tool. If direct histamine receptor agonism is required, other compounds should be considered.
Q3: What is the Ki value of this compound for HNMT?
The reported Ki value for the inhibition of HNMT by this compound is approximately 0.9 μM.
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as sterile water or DMSO. Based on available data for other compounds, it is advisable to prepare concentrated stock solutions, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cellular effects.
Q5: What is the stability of this compound in cell culture media?
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected efficacy or no observable effect. | 1. Suboptimal Concentration: The concentration of SKF 91488 may be too low for the specific cell type or assay. 2. Compound Degradation: The compound may have degraded in the stock solution or in the culture medium over time. 3. Low HNMT Expression: The cell line being used may have low or no expression of HNMT. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your experimental setup. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions from a frozen stock for each experiment. For long-term incubations, consider replenishing the medium with fresh compound every 24-48 hours. 3. Confirm HNMT Expression: Verify the expression of HNMT in your cell line at the mRNA or protein level (e.g., via RT-qPCR or Western blot). |
| High cell toxicity or unexpected off-target effects. | 1. Excessive Concentration: The concentration of SKF 91488 may be too high, leading to cytotoxicity. 2. Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media may be too high. 3. Histamine-Mediated Effects: The observed effects may be due to the downstream consequences of elevated histamine levels activating various histamine receptors on the cells. | 1. Lower the Concentration: Refer to your dose-response curve and use the lowest effective concentration. 2. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve SKF 91488. Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1%). 3. Use Histamine Receptor Antagonists: To confirm that the observed effects are due to increased histamine, co-treat cells with antagonists for histamine receptors (e.g., H1, H2, H3, H4) to see if the effect is blocked. |
| Inconsistent results between experiments. | 1. Variability in Stock Solution: Inconsistent preparation or storage of stock solutions. 2. Cell Passage Number: Different passage numbers of cells may have altered phenotypes or HNMT expression levels. 3. Variations in Incubation Time: Inconsistent treatment durations. | 1. Standardize Stock Preparation: Prepare a large batch of aliquoted stock solution to be used across multiple experiments. 2. Use a Consistent Passage Range: Ensure that cells used for experiments are within a defined and consistent passage number range. 3. Maintain Consistent Protocols: Strictly adhere to the same incubation times and other experimental parameters. |
Data Presentation
In Vitro Concentrations of this compound
| Concentration | Cell/Tissue Type | Assay | Observed Effect | Reference |
| 100 µM | Hamster Tracheal Segments | Airway Hyperresponsiveness | Elimination of infection-induced airway hyperresponsiveness to histamine. | --INVALID-LINK-- |
| Further in vitro concentration data is limited in the currently available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay. |
Experimental Protocols
General Protocol for In Vitro Treatment of Adherent Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the concentrated stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration(s). Prepare enough volume for all your treatment groups.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound to the treatment wells.
-
For control wells, add medium containing the same final concentration of the vehicle (e.g., DMSO) used for the compound dilutions.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, process the cells for the intended downstream assay (e.g., cell lysis for Western blot, RNA extraction for RT-qPCR, or measurement of histamine levels).
In Vitro HNMT Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a general method for measuring HNMT activity.
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Enzyme and Substrate: Add recombinant HNMT enzyme and the substrate histamine to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to the reaction mixture. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM).
-
Incubation: Incubate at 37°C for a defined period.
-
Detection: Stop the reaction and measure the product formation. The methylation of histamine can be detected by an increase in fluorescence at specific excitation and emission wavelengths (e.g., 380 nm excitation and 445 nm emission).
-
Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
Potential off-target effects of SKF 91488 dihydrochloride to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF-91488 dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I have seen conflicting information online. Is SKF-91488 dihydrochloride a histamine receptor agonist or a histamine N-methyltransferase (HNMT) inhibitor?
A1: SKF-91488 dihydrochloride is a potent, noncompetitive inhibitor of histamine N-methyltransferase (HNMT).[1] Reputable scientific suppliers confirm that it exhibits no histamine agonist activity. Some commercial vendor websites incorrectly list it as a histamine H1 and H2 receptor agonist.[2] For experimental design and data interpretation, it should be considered a specific tool for inhibiting the enzymatic degradation of histamine, thereby increasing intracellular histamine levels.[3]
Q2: What are the known off-target effects of SKF-91488 dihydrochloride?
A2: There is limited publicly available data on the comprehensive selectivity profile of SKF-91488 dihydrochloride against a broad range of other enzymes and receptors. However, it is a homolog of dimaprit, which has known off-target effects. Therefore, it is plausible that SKF-91488 may interact with other targets. Researchers should consider the following potential off-target activities based on its chemical structure and the known effects of related compounds:
-
Nitric Oxide Synthase (nNOS): Isothiourea-containing compounds, including dimaprit, have been shown to inhibit nitric oxide synthase. This could be a potential off-target effect to consider in experimental systems where nitric oxide signaling is relevant.
-
Other Methyltransferases: While potent against HNMT, its selectivity against other methyltransferases has not been widely reported. If your experimental system involves other methyltransferases, it is advisable to perform counter-screening to rule out any confounding effects.
Q3: My experimental results are not what I expected after using SKF-91488. What could be the issue?
A3: Unexpected results can arise from several factors. Here is a troubleshooting workflow to consider:
-
Confirm the Primary Effect: First, verify that the observed effect is consistent with HNMT inhibition. This would typically involve an increase in intracellular histamine levels. Consider measuring histamine levels in your experimental system. The physiological consequences of increased histamine can be complex and tissue-specific. For example, in the central nervous system, increased histamine due to SKF-91488 administration has been linked to pressor effects and tachycardia, which are mediated by histamine receptors.[3]
-
Rule out Off-Target Effects: As discussed in Q2, consider potential off-target effects. If your experimental system is sensitive to changes in nitric oxide signaling or the activity of other methyltransferases, these could be contributing to your results.
-
Check Compound Integrity and Concentration: Ensure the proper storage and handling of the SKF-91488 dihydrochloride to maintain its stability. Verify the accuracy of the concentration used in your experiments.
-
Consider the Experimental System: The effects of HNMT inhibition can vary significantly between cell types and tissues depending on the expression levels of HNMT and histamine receptors.
Below is a logical workflow to troubleshoot unexpected experimental outcomes.
References
- 1. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peripheral Side Effects of SKF-91488 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the peripheral side effects associated with increased histamine levels when using SKF-91488 dihydrochloride, a potent histamine N-methyltransferase (HNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is SKF-91488 dihydrochloride and how does it increase histamine levels?
A1: SKF-91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT). HNMT is a key enzyme responsible for the metabolic degradation of histamine in the body. By inhibiting HNMT, SKF-91488 prevents the breakdown of histamine, leading to its accumulation and increased concentrations in various tissues.
Q2: What are the expected peripheral side effects of increased histamine levels when using SKF-91488?
A2: The primary peripheral side effects stem from the physiological actions of histamine on various receptors. Researchers should be prepared for potential cardiovascular and respiratory effects, including:
-
Increased blood pressure (hypertension) and increased heart rate (tachycardia) .[1]
-
Bronchoconstriction , which can lead to respiratory distress.
Q3: How can I mitigate the cardiovascular side effects of SKF-91488 in my animal model?
A3: The cardiovascular effects of SKF-91488, such as increased blood pressure and heart rate, are primarily mediated by histamine H1 receptors.[1] Co-administration of an H1 receptor antagonist, such as chlorpheniramine, has been shown to inhibit these effects.[1] It is crucial to determine the appropriate dose of the antagonist that effectively blocks the peripheral effects without interfering with the central nervous system effects of interest, if applicable.
Q4: What is the recommended course of action if my animal experiences respiratory distress after SKF-91488 administration?
A4: Respiratory distress is a critical concern and requires immediate attention. The primary cause is likely histamine-induced bronchoconstriction. The experimental protocol should include a pre-determined plan for intervention, which may include the administration of a bronchodilator or an antihistamine. It is essential to monitor the animal's respiratory rate and effort closely. In severe cases, euthanasia may be necessary to prevent suffering.
Q5: Are there any alternative HNMT inhibitors with a different side effect profile?
A5: Yes, other HNMT inhibitors exist, such as metoprine and BW 301U. However, each inhibitor may have its own unique pharmacological profile and associated side effects. It is recommended to review the literature thoroughly to select the most appropriate compound for your specific research question and to be aware of its potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpectedly severe cardiovascular response (hypertension, tachycardia) at a given dose of SKF-91488.
-
Possible Cause:
-
Individual animal variability in sensitivity to histamine.
-
Incorrect dose calculation or administration.
-
Interaction with other administered compounds.
-
-
Troubleshooting Steps:
-
Verify Dose: Double-check all calculations and the concentration of the dosing solution.
-
Reduce Dose: In subsequent experiments, start with a lower dose of SKF-91488 and perform a dose-response study to determine the optimal dose for your model.
-
Co-administer H1 Antagonist: As detailed in the experimental protocols below, pre-treat animals with an H1 receptor antagonist like chlorpheniramine to block the peripheral cardiovascular effects.[1]
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate to observe the onset and duration of the cardiovascular effects.
-
Issue 2: Animal exhibits signs of bronchoconstriction (e.g., wheezing, labored breathing) after SKF-91488 administration.
-
Possible Cause:
-
Histamine-induced contraction of bronchial smooth muscle.
-
Species-specific sensitivity (e.g., guinea pigs are highly sensitive to histamine-induced bronchoconstriction).
-
-
Troubleshooting Steps:
-
Immediate Intervention: If signs of respiratory distress are observed, administer a pre-determined rescue medication, such as a bronchodilator or an antihistamine.
-
Prophylactic Antihistamine Treatment: For future experiments, pre-treat animals with an antihistamine to prevent or attenuate the bronchoconstrictive effects.
-
Adjust Experimental Model: If working with a highly sensitive species like guinea pigs, consider using a lower dose of SKF-91488 or switching to a less sensitive species if the research goals permit.
-
Refine Monitoring: Implement continuous monitoring of respiratory function (e.g., using a whole-body plethysmograph) to detect early signs of bronchoconstriction.
-
Data Presentation
Table 1: Dose-Dependent Effect of Intracerebroventricular (i.c.v.) SKF-91488 on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats[1]
| SKF-91488 Dose (µg, i.c.v.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| 20 | Increase | Increase |
| 50 | Dose-dependent increase | Dose-dependent increase |
| 100 | Dose-dependent increase | Dose-dependent increase |
Table 2: Effect of H1 Antagonist on SKF-91488-Induced Cardiovascular Changes in Rats[1]
| Treatment | Effect on SKF-91488-induced pressor effect |
| Chlorpheniramine (H1 antagonist) | Inhibited |
| Ranitidine (H2 antagonist) | No effect |
| Thioperamide (H3 antagonist) | No effect |
Experimental Protocols
Protocol 1: Management of Cardiovascular Side Effects of SKF-91488 in Rats
-
Animal Model: Male Wistar rats.
-
Drug Preparation:
-
Dissolve SKF-91488 dihydrochloride in sterile saline to the desired concentrations (e.g., for intracerebroventricular administration, 20-100 µg).
-
Prepare a solution of chlorpheniramine (H1 antagonist) in sterile saline.
-
-
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
For studies investigating central effects, implant a cannula into the lateral ventricle (i.c.v.).
-
To mitigate peripheral cardiovascular effects, administer chlorpheniramine intraperitoneally (i.p.) at an appropriate dose (to be determined by a pilot study) 30 minutes prior to SKF-91488 administration.
-
Administer SKF-91488 via the desired route (e.g., i.c.v.).
-
Continuously monitor blood pressure and heart rate using a catheterized artery connected to a pressure transducer.
-
-
Data Analysis: Record and analyze the changes in mean arterial pressure (MAP) and heart rate (HR) before and after drug administration. Compare the cardiovascular responses in animals pre-treated with chlorpheniramine to those receiving SKF-91488 alone.
Protocol 2: Assessing and Mitigating Bronchoconstriction in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs.
-
Drug Preparation:
-
Prepare a solution of SKF-91488 dihydrochloride in sterile saline.
-
Prepare a solution of a chosen antihistamine (e.g., mepyramine) in sterile saline.
-
-
Procedure:
-
Place the conscious guinea pig in a whole-body plethysmography chamber to monitor respiratory function.
-
Allow the animal to acclimatize to the chamber.
-
Administer the antihistamine via an appropriate route (e.g., intraperitoneally) at a pre-determined time point before SKF-91488 administration.
-
Administer SKF-91488.
-
Continuously record respiratory parameters, including tidal volume, respiratory rate, and enhanced pause (Penh), as an indicator of bronchoconstriction.
-
-
Data Analysis: Compare the changes in respiratory parameters in animals pre-treated with the antihistamine to those receiving SKF-91488 alone to assess the efficacy of the mitigation strategy.
Mandatory Visualizations
Caption: Mechanism of action of SKF-91488 leading to increased histamine and peripheral side effects.
Caption: Workflow for managing cardiovascular side effects of SKF-91488 in rats.
References
How to control for SKF 91488 dihydrochloride's effects on blood pressure in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 91488 dihydrochloride. The focus is on understanding and controlling its effects on blood pressure in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and non-competitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of approximately 0.9 μM.[1] HNMT is a key enzyme responsible for the metabolic inactivation of histamine, particularly in the central nervous system.[2][3] By inhibiting HNMT, SKF 91488 leads to an increase in the concentration of endogenous histamine.[1] While some initial descriptions classified it as a histamine receptor agonist, more specific studies indicate it does not have direct agonist activity at histamine receptors.[4][5]
Q2: What are the expected effects of this compound on blood pressure?
A2: The effects of this compound on blood pressure can be complex and appear to be context-dependent, with conflicting reports in the literature.
-
Pressor Effects (Increase in Blood Pressure): Several studies have shown that intracerebroventricular (i.c.v.) administration of SKF 91488 in rats leads to a dose-dependent increase in mean arterial pressure (MAP) and heart rate (HR).[1][6] This effect is believed to be mediated by the increased central histamine levels activating the sympathetic nervous system.[6]
-
Depressor Effects (Decrease in Blood Pressure): In contrast, chronic subcutaneous administration of SKF 91488 has been shown to significantly reduce blood pressure in a salt-sensitive hypertension model (Dahl SS rats).[7][8][9] The exact mechanism for this hypotensive effect is still under investigation but may involve renal mechanisms, as it was associated with increased urinary sodium and chloride excretion.[8][9]
Q3: Why am I observing an unexpected increase/decrease in blood pressure in my in vivo study?
A3: The direction of the blood pressure effect of SKF 91488 can be influenced by several factors:
-
Route of Administration: Central (e.g., i.c.v.) administration is more likely to cause a pressor response due to direct effects on the central nervous system's cardiovascular control centers.[6] Systemic administration (e.g., subcutaneous, intravenous) may lead to more complex and potentially hypotensive effects, especially with chronic dosing.
-
Animal Model: The cardiovascular and renal physiology of the animal model used is critical. For instance, the hypotensive effect was observed in a model of salt-sensitive hypertension.[7][8][9] The response in normotensive or other hypertensive models may differ.
-
Dosage and Duration of Treatment: Acute, high doses may favor a pressor response, while chronic administration might allow for the development of adaptive or alternative mechanisms leading to a depressor effect.
Q4: What are the potential off-target effects of this compound?
A4: While the primary target of SKF 91488 is HNMT, the resulting increase in histamine can lead to a broad range of physiological effects due to the widespread distribution of histamine receptors (H1, H2, H3, and H4). These can include inflammation, bronchoconstriction, and modulation of immune responses.[1] It is crucial to consider that the observed effects might be a downstream consequence of elevated histamine levels rather than a direct off-target effect of the compound itself.
Troubleshooting Guides
Issue 1: Uncontrolled Hypertension Observed After SKF 91488 Administration
Possible Cause:
-
Central nervous system-mediated sympathetic activation due to increased histamine levels.
-
Route of administration favoring central effects.
Troubleshooting Steps:
-
Verify Route of Administration: If using a systemic route, ensure slow infusion rates to avoid rapid spikes in plasma concentration that might mimic a bolus central effect.
-
Consider Co-administration with Antihypertensive Agents: To isolate the non-blood pressure-related effects of SKF 91488, consider co-administering a standard antihypertensive drug. The choice of agent should be based on the presumed mechanism of hypertension.
-
Utilize Histamine Receptor Antagonists: To confirm that the pressor effect is histamine-mediated, pre-treat with H1 and/or H2 receptor antagonists. An H1 antagonist like chlorpheniramine has been shown to inhibit the pressor effect of SKF 91488.[6]
-
Monitor Sympathetic Nerve Activity: If feasible, directly measure sympathetic nerve activity to confirm the mechanism of hypertension.
Issue 2: Unexpected Hypotension Observed After SKF 91488 Administration
Possible Cause:
-
Renal effects leading to natriuresis and diuresis, particularly in salt-sensitive models.
-
Peripheral vasodilation mediated by histamine, although less commonly reported as the dominant effect.
Troubleshooting Steps:
-
Metabolic Cage Studies: House animals in metabolic cages to accurately measure urine output, sodium, and chloride excretion. This will help determine if a renal mechanism is responsible for the blood pressure decrease.[8][9]
-
Assess Renal Function: Monitor standard markers of kidney function to rule out renal damage as a cause of altered blood pressure control.
-
Direct Vascular Reactivity Studies: Isolate blood vessels from treated animals and perform ex vivo wire myography to assess their contractile and relaxation responses to various vasoactive agents. This can help determine if there are direct effects on vascular smooth muscle or endothelial function.
-
Measure Plasma Renin Activity: Assess the activity of the renin-angiotensin system, as changes in this pathway can significantly impact blood pressure.
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Monitoring in Conscious, Freely Moving Rodents
This protocol is designed to continuously monitor blood pressure and heart rate to accurately assess the cardiovascular effects of SKF 91488.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., Wistar-Kyoto rats for normotensive studies, Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive rats for hypertensive studies).
-
Telemetry Implantation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta or femoral artery.
-
Allow for a recovery period of at least 7-10 days post-surgery.
-
-
Baseline Data Collection: Record baseline blood pressure, heart rate, and activity for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous osmotic minipump for chronic infusion, intraperitoneal injection for acute studies). A vehicle-control group should be included.
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters throughout the study period.
-
Analyze data by averaging values over specific time intervals (e.g., hourly, diurnal/nocturnal periods).
-
Compare the changes from baseline in the treated group to the vehicle-control group.
-
Quantitative Data Summary Table Example:
| Treatment Group | N | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | 8 | 120 ± 5 | +2 ± 1 | - |
| SKF 91488 (low dose) | 8 | 122 ± 6 | +15 ± 3 | 2 |
| SKF 91488 (high dose) | 8 | 121 ± 5 | +25 ± 4 | 1.5 |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathway of SKF 91488 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Cardiovascular Effects
Caption: Workflow for in vivo cardiovascular assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. This compound | 68941-21-9 | TCA94121 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Ivabradine stimulates coronary collateral function in patients with chronic stable CAD - - PACE-CME [pace-cme.org]
Addressing variability in experimental results with SKF 91488 dihydrochloride
Welcome to the technical support center for SKF 91488 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results when working with this potent histamine N-methyltransferase (HNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues.[1] By inhibiting HNMT, SKF 91488 blocks the conversion of histamine to N-methylhistamine, leading to an increase in histamine levels. It is a homolog of dimaprit but, importantly, exhibits no histamine agonist activity.[2][3]
Q2: My experimental results with SKF 91488 are inconsistent. What are the common causes of variability?
Variability in experiments with SKF 91488 can arise from several factors:
-
Compound Stability: As an isothiourea-containing compound, SKF 91488 may be susceptible to hydrolysis in aqueous solutions. The stability can be influenced by pH and temperature. It is crucial to prepare solutions fresh for each experiment.
-
Enzyme Quality and Handling: The purity and activity of the HNMT enzyme preparation are critical. Inconsistent enzyme activity can result from improper storage, multiple freeze-thaw cycles, or batch-to-batch variation.
-
Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.
-
Substrate and Cofactor Concentrations: The concentrations of histamine and the methyl donor, S-adenosyl-L-methionine (SAM), are crucial. Inaccurate concentrations can lead to variable results.
-
Solvent Effects: If using a stock solution of SKF 91488 in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all experiments, as it can affect enzyme activity.
Q3: What is the reported inhibitory potency of SKF 91488 against HNMT?
SKF 91488 is a potent inhibitor of HNMT. The reported inhibition constant (Ki) is in the sub-micromolar range.
| Parameter | Value | Inhibition Type | Source |
| Ki | 0.9 µM | Non-competitive | --INVALID-LINK-- |
Note: IC50 values can vary depending on the specific experimental conditions, particularly the substrate concentration.
Q4: How should I prepare and store this compound?
-
Solid Form: The solid dihydrochloride salt should be stored desiccated at room temperature for short periods or at -20°C for long-term storage.
-
Stock Solutions: For stock solutions, it is recommended to dissolve this compound in a dry organic solvent such as DMSO. It is soluble in DMSO up to 75 mM. These stock solutions should be stored at -20°C or -80°C and ideally aliquoted to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis of the isothiourea group, it is strongly recommended to prepare fresh aqueous working solutions from the stock for each experiment. Avoid prolonged storage of aqueous solutions.
Q5: Are there any known off-target effects of SKF 91488?
While SKF 91488 is considered a strong inhibitor of HNMT, its off-target profile has not been extensively published. However, as it is a homolog of dimaprit, it is worth noting that dimaprit has been shown to inhibit nitric oxide synthase (nNOS) with an IC50 of 49 ± 14 µM. This suggests a potential for SKF 91488 to interact with other enzymes, particularly at higher concentrations. If observing unexpected biological effects, consider the possibility of off-target activities.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent enzyme activity | Use a fresh aliquot of HNMT for each experiment. Avoid repeated freeze-thaw cycles. If using a new batch of enzyme, perform a validation experiment with a known inhibitor. |
| Degradation of SKF 91488 | Prepare fresh dilutions of SKF 91488 from a frozen stock for each experiment. Do not use previously prepared aqueous solutions. |
| Variations in assay conditions | Strictly adhere to a standardized protocol for incubation times, temperatures, and buffer composition. Use a calibrated thermometer to verify the incubator temperature. |
| Pipetting errors | Use calibrated pipettes and visually inspect pipette tips for accurate aspiration and dispensing. For serial dilutions, ensure thorough mixing between each step. |
Issue 2: No or Low Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inactive SKF 91488 | Verify the source and purity of the compound. If possible, confirm its identity and purity using analytical methods (e.g., LC-MS, NMR). Prepare a fresh stock solution. |
| Incorrect assay setup | Double-check the concentrations of all reagents, including the enzyme, histamine, and SAM. Ensure the correct buffer and pH are used. |
| Sub-optimal substrate concentration | For a non-competitive inhibitor, the IC50 should be independent of substrate concentration. However, ensure the histamine concentration is appropriate to yield a robust signal in the assay. |
| Enzyme concentration too high | An excessively high enzyme concentration can lead to rapid substrate depletion, making it difficult to accurately measure inhibition. Optimize the enzyme concentration to ensure linear reaction kinetics over the assay time course. |
Issue 3: High Background Signal in Radiometric Assays
| Potential Cause | Troubleshooting Step |
| Contamination of reagents | Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. |
| Non-specific binding of radiolabel | Include appropriate controls, such as a reaction with no enzyme, to determine the level of non-specific binding. Optimize the separation step (e.g., solvent extraction, chromatography) to ensure complete removal of unreacted radiolabeled substrate. |
| Endogenous enzyme activity in sample | If using tissue homogenates, consider potential interference from other methyltransferases. Use a specific HNMT inhibitor as a positive control to confirm that the observed activity is from HNMT. |
Experimental Protocols
In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay (Radiometric Method)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant Human HNMT
-
This compound
-
Histamine dihydrochloride
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4
-
Stop Solution: e.g., 2.5 M borate buffer, pH 11
-
Scintillation fluid
-
Microcentrifuge tubes or 96-well plates
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of SKF 91488 in the assay buffer to achieve the desired final concentrations.
-
Prepare a solution of histamine in the assay buffer.
-
Prepare a solution of HNMT in the assay buffer.
-
Prepare a solution of [³H]-SAM in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube or well of a 96-well plate, add the following in order:
-
Assay Buffer
-
SKF 91488 solution (or vehicle control)
-
HNMT solution
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of histamine and [³H]-SAM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Product Extraction:
-
Terminate the reaction by adding the stop solution.
-
Add an organic solvent (e.g., a mixture of toluene and isoamyl alcohol) to extract the radiolabeled product (N-methylhistamine).
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic (upper) phase to a scintillation vial.
-
Add scintillation fluid and mix.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of SKF 91488 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
References
Ensuring long-term stability of SKF 91488 dihydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of SKF 91488 dihydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 75 mM. For use in aqueous buffers, the DMSO stock solution should be diluted to the final working concentration immediately before use, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Q2: How should I store the solid this compound compound?
A2: The solid compound should be stored under desiccated conditions in a cool, dark place. For long-term storage (months to years), it is best to store it at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Q3: What are the primary factors that can lead to the degradation of this compound in solution?
A3: As an isothiourea derivative, this compound is susceptible to several degradation pathways, especially in solution. The primary factors include:
-
Hydrolysis: The presence of water can lead to the breakdown of the isothiourea group.
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation.
-
pH: Both highly acidic and alkaline conditions can accelerate degradation.
-
Light: Photodegradation can occur with prolonged exposure to light.
Q4: Can I store this compound in aqueous solutions?
A4: It is strongly advised to prepare aqueous solutions of this compound fresh for each experiment. Due to the risk of hydrolysis and other degradation pathways, long-term storage in aqueous buffers is not recommended as it can lead to a significant loss of compound activity and the formation of unknown byproducts.
Q5: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A5: While general studies on compounds in DMSO show stability over several freeze-thaw cycles, it is best practice to minimize these cycles to ensure maximum compound integrity.[2] We recommend aliquoting your high-concentration DMSO stock solution into single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibitory activity in my assay. | 1. Degradation of stock solution: The compound may have degraded due to improper storage (e.g., moisture, exposure to light, extended storage at room temperature).2. Degradation in working solution: The compound is unstable in your aqueous assay buffer.3. Precipitation: The compound has precipitated out of the working solution. | 1. Prepare a fresh stock solution from solid material. Verify the purity of the solid if degradation is suspected. Aliquot the new stock solution for single use.2. Prepare the aqueous working solution immediately before adding it to your experiment. Minimize the time the compound spends in the aqueous buffer.3. Ensure the final concentration of the compound and the percentage of DMSO are within the solubility limits for your specific buffer system. |
| Visible precipitate has formed in my DMSO stock solution after thawing. | 1. Moisture absorption: The DMSO stock may have absorbed water, reducing the solubility of the compound.2. Concentration exceeds solubility limit: The stock solution was prepared at a concentration too high for storage at low temperatures. | 1. Use anhydrous DMSO for preparing stock solutions. Always cap vials tightly. Briefly centrifuge the vial before opening to ensure all solution is at the bottom.2. Gently warm the solution to room temperature and vortex to attempt redissolution. If precipitation persists, the solution may be supersaturated and should be remade at a lower concentration. |
| The solid compound has changed in appearance (e.g., yellowing, clumping). | 1. Oxidation or photodegradation: Indicated by a color change, often to yellow.2. Hygroscopicity: The compound has absorbed moisture from the air, causing it to become clumpy or sticky. | 1. Discard the discolored solid as it is likely degraded. Store new compound in a dark, desiccated environment.2. Store the compound in a desiccator. Ensure the container is sealed tightly immediately after use. While clumping may not always indicate degradation, it suggests improper storage that could lead to hydrolysis. |
Solution Stability Data
While specific quantitative stability data for this compound in solution is not extensively published, the following table summarizes general recommendations for storing research compounds in DMSO, which should be applied to SKF 91488.
| Storage Condition | Solvent | Duration | Expected Stability | Recommendation |
| -80°C | Anhydrous DMSO | Long-term (>6 months) | High | Optimal: Aliquot into single-use tubes to avoid freeze-thaw cycles. |
| -20°C | Anhydrous DMSO | Mid-term (1-6 months) | Good | Recommended: A practical option for most labs. Aliquoting is still advised. |
| 4°C | Anhydrous DMSO | Short-term (<1 week) | Moderate | Use with caution. Risk of water absorption and degradation increases. |
| Room Temperature | Anhydrous DMSO | Very short-term (<24 hours) | Low | Not Recommended: Significant degradation can occur.[1] |
| Any Temperature | Aqueous Buffer | Not Recommended | Very Low | Prepare fresh for each experiment. |
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, single-use microcentrifuge tubes or cryovials.
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol: General Histamine N-Methyltransferase (HNMT) Inhibition Assay
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular experimental setup.
-
Materials:
-
Recombinant Human HNMT enzyme
-
Histamine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
This compound working solution (prepared fresh from DMSO stock)
-
Assay Buffer (e.g., Phosphate buffer, pH 7.8)
-
Detection Reagent (dependent on method, e.g., fluorescent probe or radiometric detection system)
-
96-well microplate
-
-
Procedure:
-
Prepare a series of dilutions of the this compound working solution in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
In a 96-well plate, add the HNMT enzyme to each well.
-
Add the SKF 91488 dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of Histamine and SAM to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction using a stop solution or by adding the detection reagent as per the assay kit manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or radioactivity) to determine the extent of histamine methylation.
-
Calculate the percent inhibition for each concentration of SKF 91488 and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the histamine metabolism pathway.
Experimental Workflow
Caption: Recommended workflow for the preparation and use of this compound solutions.
References
Interpreting unexpected results in SKF 91488 dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF 91488 dihydrochloride in their experiments. This guide aims to clarify unexpected results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary and well-established mechanism of action for this compound is as a potent and noncompetitive inhibitor of the enzyme histamine N-methyltransferase (HNMT).[1] By inhibiting HNMT, SKF 91488 prevents the degradation of endogenous histamine, leading to an increase in its intracellular and extracellular concentrations.
Q2: Some supplier information suggests this compound is a histamine H1 and H2 receptor agonist. Is this correct?
A2: This is a common point of confusion, but pharmacological data indicates that this compound is a strong inhibitor of HNMT and exhibits no significant direct agonist activity at histamine receptors.[2] Unexpected results in experiments assuming direct receptor agonism are likely due to the indirect effects of elevated endogenous histamine levels.
Q3: What are the expected physiological effects of this compound administration in vivo?
A3: Due to the increase in histamine levels, administration of this compound can lead to physiological responses consistent with histamine receptor activation. These can include an increase in blood pressure and heart rate, as well as enhanced bronchoconstriction.[1]
Q4: What is the reported inhibitory potency of this compound against HNMT?
A4: this compound is a potent HNMT inhibitor with a reported Ki value of 0.9 µM.[1]
Troubleshooting Guides for Unexpected Results
Issue 1: Observation of Histamine-like Effects in a Histamine Receptor Knockout/Antagonist Model
Question: I am using this compound in a cell line that lacks the histamine H1 receptor (or in the presence of a potent H1 antagonist), yet I am still observing a physiological response. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Activation of Other Histamine Receptors: Histamine acts on four different receptor subtypes (H1, H2, H3, and H4). If you have only blocked or knocked out the H1 receptor, the elevated histamine levels caused by SKF 91488 could be signaling through H2, H3, or H4 receptors.
-
Solution: Use broad-spectrum histamine receptor antagonists or a system lacking all histamine receptors to confirm if the effect is histamine-dependent.
-
-
Off-Target Effects at High Concentrations: While specific off-target effects are not well-documented, using excessively high concentrations of any small molecule can lead to unintended interactions.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration of SKF 91488 for HNMT inhibition and use concentrations as close to the Ki (0.9 µM) as experimentally feasible.
-
-
Compound Purity: Impurities in the supplied compound could have their own biological activity.
-
Solution: Whenever possible, use high-purity (>98%) this compound and verify the purity if unexpected results persist.
-
Issue 2: Inconsistent IC50 Values in HNMT Inhibition Assays
Question: My calculated IC50 value for this compound in our HNMT inhibition assay varies significantly between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Substrate Concentration: The IC50 value of a noncompetitive inhibitor can be influenced by the substrate concentration.
-
Solution: Ensure that the histamine concentration used in the assay is consistent across all experiments. For accurate determination of inhibitor potency, it is recommended to use a substrate concentration at or near the Km of the enzyme.
-
-
Enzyme Activity and Stability: The activity of the HNMT enzyme can degrade with improper storage or handling (e.g., multiple freeze-thaw cycles).
-
Solution: Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment.
-
-
Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can impact enzyme activity and inhibitor potency.
-
Solution: Standardize all assay parameters and ensure they are consistent in every run.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Primary Target | Histamine N-methyltransferase (HNMT) | [1] |
| Mechanism of Action | Noncompetitive Inhibitor | [1] |
| Ki for HNMT | 0.9 µM | [1] |
| Histamine Receptor Activity | No significant agonist activity | [2] |
Mandatory Visualizations
References
How to minimize non-specific binding of SKF 91488 dihydrochloride
Welcome to the technical support center for SKF 91488 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing non-specific binding during experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding (NSB) can be a significant issue in assays involving this compound, a potent inhibitor of histamine N-methyltransferase (HNMT).[1] This guide addresses common causes of high NSB and provides strategies to mitigate them.
Q1: What are the potential causes of high non-specific binding of this compound in my assay?
A1: High non-specific binding of this compound can stem from several factors:
-
Hydrophobic Interactions: The molecular structure of SKF 91488 may lead to non-specific binding to hydrophobic surfaces of microplates, beads, or other assay components.
-
Electrostatic Interactions: As a dihydrochloride salt, SKF 91488 is charged. It can interact electrostatically with charged surfaces or macromolecules in the assay system.
-
Assay Surface Properties: The type of microplate or solid phase used can significantly influence the degree of non-specific binding.
-
Suboptimal Assay Conditions: Inadequate blocking, inappropriate buffer composition, or insufficient washing can all contribute to high background signals.
Q2: How can I optimize my assay buffer to reduce non-specific binding?
A2: Optimizing your assay buffer is a critical step. Consider the following adjustments:
-
Inclusion of a Non-ionic Detergent: A low concentration of a non-ionic detergent can disrupt hydrophobic interactions.
-
Increased Ionic Strength: Increasing the salt concentration can shield charged molecules and reduce non-specific electrostatic interactions.
-
Addition of a Blocking Agent: Including a protein-based blocker in your assay buffer can saturate non-specific binding sites.
Quantitative Recommendations for Buffer Optimization
| Component | Recommended Concentration Range | Purpose |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions |
| Triton X-100 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions |
| NaCl | 50 mM - 200 mM | Reduces electrostatic interactions |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites |
| Casein | 0.1% - 1% (w/v) | Blocks non-specific binding sites |
Q3: What are the best practices for blocking to minimize non-specific binding?
A3: Effective blocking is crucial for preventing this compound from binding to non-target sites.
-
Choice of Blocking Agent: The ideal blocking agent should effectively block unoccupied sites without interfering with the specific binding of SKF 91488 to HNMT. Common choices include Bovine Serum Albumin (BSA), casein, or commercially available synthetic blockers.
-
Blocking Incubation Time and Temperature: Ensure sufficient time and an appropriate temperature for the blocking agent to coat all non-specific sites. A typical starting point is 1-2 hours at room temperature or overnight at 4°C.
Q4: Can my washing procedure affect the level of non-specific binding?
A4: Yes, an optimized washing procedure is essential.
-
Number of Washes: Increase the number of wash steps (e.g., from 3 to 5) to more effectively remove unbound SKF 91488.
-
Wash Buffer Composition: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to help remove non-specifically bound molecules.
-
Washing Vigor: Ensure thorough but gentle washing to avoid disrupting the specific binding interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, noncompetitive inhibitor of histamine N-methyltransferase (HNMT).[1] Its Ki value is approximately 0.9 μM.[1] By inhibiting HNMT, it blocks the metabolism of histamine, leading to an increase in histamine concentrations.[1] It does not exhibit histamine agonist activity.[]
Q2: In what types of assays is non-specific binding of this compound a common problem?
A2: Non-specific binding can be a concern in various in-vitro assays, particularly:
-
Enzyme Inhibition Assays: When determining the IC50 or Ki of SKF 91488 for HNMT, high NSB can lead to inaccurate measurements.
-
Radioligand Binding Assays: If using a radiolabeled form of SKF 91488 or a competing radioligand, NSB to filters, plates, or other surfaces can obscure the specific binding signal.
-
Cell-Based Assays: In assays using cell lysates or membrane preparations containing HNMT, SKF 91488 can non-specifically bind to other cellular components.
Q3: Are there any alternative HNMT inhibitors I can use as controls?
A3: Yes, several other compounds are known to inhibit HNMT and can be used for comparison or as controls. These include amodiaquine, metoprine, and quinacrine.[3]
Experimental Protocols
Protocol: HNMT Inhibition Assay with Minimized Non-Specific Binding
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on recombinant human HNMT, incorporating steps to minimize non-specific binding.
Materials:
-
Recombinant Human Histamine N-Methyltransferase (rhHNMT)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% BSA, 0.05% Tween-20
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Histamine (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate)
-
Fluorescent detection reagent for S-adenosyl-L-homocysteine (SAH)
Procedure:
-
Plate Preparation: Use low-binding 96-well black microplates.
-
Blocking:
-
Add 200 µL of Assay Buffer (containing 0.5% BSA) to each well.
-
Incubate for 2 hours at room temperature on an orbital shaker.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of rhHNMT in Assay Buffer.
-
Prepare a solution of histamine and SAM in Assay Buffer.
-
-
Assay Reaction:
-
Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the rhHNMT solution to all wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the histamine and SAM solution.
-
-
Signal Detection:
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the fluorescent SAH detection reagent.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting flowchart for high non-specific binding.
Caption: Experimental workflow for the HNMT inhibition assay.
References
Best practices for handling and storing SKF 91488 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SKF 91488 dihydrochloride, along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT).[1][2] HNMT is a key enzyme responsible for the metabolism of histamine in the central nervous system and airways. By inhibiting HNMT, this compound blocks the degradation of histamine, leading to increased histamine concentrations.[1][2] This makes it a valuable tool for studying the roles of histamine in various physiological processes, including neurotransmission and inflammatory responses.
2. How should I store this compound powder?
For long-term storage, it is recommended to store the solid powder at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is also advised to desiccate the compound at room temperature.
3. What are the recommended solvents for dissolving this compound?
4. How should I prepare a stock solution?
To prepare a stock solution, it is recommended to use DMSO. The solid is stable enough for short periods at ambient temperature, which allows for handling during shipping and solution preparation. For a detailed protocol, please refer to the "Experimental Protocols" section.
5. How stable are the stock solutions of this compound?
When dissolved in a solvent, stock solutions of this compound should be stored under specific conditions to maintain their stability. It is recommended to store solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. To ensure the integrity of the compound, it is best to keep the storage containers sealed and protected from moisture.
6. What are the necessary safety precautions when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment (PPE). This includes wearing gloves and safety goggles, especially if there is a risk of eye splash.[1][3][4] The product should be used in a well-ventilated area.[3] In case of skin contact, wash the affected area with soap and water.[1][3][4] If eye contact occurs, flush with water.[1][3][4] For detailed safety information, always refer to the product's Safety Data Sheet (SDS).
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration |
| Solid Powder (Long-term) | -20°C, dry and dark | Months to years |
| Solid Powder (Short-term) | 0-4°C, dry and dark | Days to weeks |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 75 mM |
| Water | Data not available |
| Ethanol | Data not available |
| PBS | Data not available |
Experimental Protocols
Protocol for In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay
This protocol is adapted from a general procedure for measuring HNMT activity.
Materials:
-
Human recombinant HNMT
-
This compound (test compound)
-
Amodiaquine (control inhibitor)
-
Histamine
-
S-(5'-adenosyl)-L-methionine (SAM)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Phosphate buffer (pH 7.8)
-
Borate solution (2.5 M)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Pre-incubate the test compound (e.g., this compound at a starting concentration of 10 µM) or vehicle with 0.025 µg/ml of human recombinant HNMT in phosphate buffer (pH 7.8) for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µM histamine, 1.4 µM SAM, and 0.014 µM [3H]-SAM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 2.5 M borate solution.
-
Separation and Measurement: Separate the resulting [3H]N-methylhistamine. Measure the amount of [3H]N-methylhistamine formed by removing an aliquot and using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition by comparing the results of the test compound to the control. An inhibition of ≥ 50% is typically considered significant.
Mandatory Visualizations
Caption: Histamine metabolism pathway and the inhibitory action of this compound.
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound does not fully dissolve in DMSO | - Concentration is too high.- Insufficient mixing. | - Try preparing a more dilute solution.- Gently warm the solution and vortex or sonicate for a longer period. |
| Inconsistent results in HNMT assay | - Inaccurate pipetting.- Instability of reagents.- Variation in incubation times. | - Ensure proper calibration and use of pipettes.- Prepare fresh reagents and store them correctly.- Use a timer to ensure consistent incubation periods. |
| Low or no inhibition observed in HNMT assay | - Incorrect concentration of SKF 91488.- Degraded compound.- Inactive enzyme. | - Verify the concentration of your stock solution.- Use a fresh aliquot of the compound.- Check the activity of the recombinant HNMT with a known inhibitor like amodiaquine. |
| Precipitate forms when diluting DMSO stock in aqueous buffer | - Poor solubility of the compound in the final buffer. | - Decrease the final concentration of the compound.- Increase the percentage of DMSO in the final solution (be mindful of its potential effects on the experiment). |
digraph "Troubleshooting Solubility Issues" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];start [label="Start: Compound\nwill not dissolve", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_conc_high [label="Is the concentration\ntoo high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Reduce concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; is_mixing_sufficient [label="Is mixing adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_mixing [label="Increase vortexing/\nsonication time", fillcolor="#F1F3F4", fontcolor="#202124"]; gentle_warming [label="Apply gentle warming", fillcolor="#F1F3F4", fontcolor="#202124"]; is_dissolved [label="Is the compound\ndissolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nexperiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consult_literature [label="Consult literature for\nalternative solvents", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> is_conc_high; is_conc_high -> reduce_conc [label="Yes"]; reduce_conc -> is_mixing_sufficient; is_conc_high -> is_mixing_sufficient [label="No"]; is_mixing_sufficient -> increase_mixing [label="No"]; increase_mixing -> gentle_warming; gentle_warming -> is_dissolved; is_mixing_sufficient -> is_dissolved [label="Yes"]; is_dissolved -> proceed [label="Yes"]; is_dissolved -> consult_literature [label="No"]; }
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of SKF 91488 Dihydrochloride and Metoprine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two notable enzyme inhibitors, SKF 91488 dihydrochloride and metoprine. Both compounds are recognized for their potent inhibition of histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism. However, metoprine also exhibits a strong inhibitory effect on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a target for anti-cancer therapies. This dual-action of metoprine distinguishes it from the more selective HNMT inhibitor, SKF 91488. This document aims to present a comprehensive overview of their mechanisms of action, available efficacy data, and detailed experimental protocols to assist researchers in selecting the appropriate compound for their studies.
Mechanism of Action and Efficacy
This compound and metoprine primarily exert their effects by inhibiting HNMT, thereby preventing the degradation of histamine and leading to its accumulation.[1] Elevated histamine levels can modulate various physiological processes, including neurotransmission and inflammatory responses.[1] While both are potent HNMT inhibitors, their molecular interactions and additional targets differ significantly.
This compound is characterized as a strong, non-competitive inhibitor of HNMT.[2] Some reports have suggested it also acts as a histamine H1 and H2 receptor agonist, potentially contributing to its pharmacological profile, although other sources indicate it has no such agonist activity.[3] Its efficacy has been demonstrated in vivo, where it has been shown to induce antinociceptive effects in rodents and influence cardiovascular regulation by increasing histamine concentrations in specific brain regions.[2][4]
Metoprine is a potent competitive inhibitor of both HNMT and DHFR.[5][6] Its inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, forming the basis of its consideration as an antineoplastic agent.[5] Metoprine readily crosses the blood-brain barrier, leading to increased brain histamine levels.[5] This central activity has been linked to various effects, including increased wakefulness, suppression of cataplexy, and attenuation of methamphetamine-induced hyperlocomotion in murine models.
Quantitative Efficacy Data
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Metoprine | Histamine N-methyltransferase (HNMT) | 100 nM | 66.66 nM | [5] |
| Dihydrofolate Reductase (DHFR) | - | - | [5] | |
| SKF 91488 Dihydrocholoride | Histamine N-methyltransferase (HNMT) | Not Reported | Not Reported |
Note: The absence of a reported Ki or IC50 value for SKF 91488's HNMT inhibition in the reviewed literature prevents a direct quantitative comparison of potency with metoprine.
Signaling Pathway Diagrams
To visualize the mechanisms of action of SKF 91488 and metoprine, the following diagrams illustrate their roles in their respective signaling pathways.
Caption: Inhibition of the Histamine N-methyltransferase (HNMT) pathway by SKF 91488 and metoprine.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by metoprine.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are generalized protocols for key experiments related to the evaluation of SKF 91488 and metoprine.
In Vitro HNMT Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of a compound on HNMT activity.
Workflow Diagram:
Caption: Experimental workflow for an in vitro HNMT inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4). Prepare stock solutions of recombinant HNMT, S-adenosyl-L-methionine (SAM), histamine, and the test compounds (SKF 91488 or metoprine) in appropriate solvents.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, HNMT enzyme, SAM, and varying concentrations of the test compound or vehicle control.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding histamine to the mixture.
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid.
-
Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant to quantify the amount of N-methylhistamine produced, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro DHFR Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against DHFR.
Workflow Diagram:
Caption: Experimental workflow for an in vitro DHFR inhibition assay.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of DHFR enzyme, NADPH, dihydrofolate (DHF), and the test compound (metoprine) in suitable solvents.
-
Reaction Setup: In a UV-transparent 96-well plate or cuvette, add the assay buffer, DHFR enzyme, NADPH, and varying concentrations of the test compound or vehicle.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding DHF.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition at each concentration of the test compound to calculate the IC50 value.
Conclusion
Both this compound and metoprine are potent inhibitors of HNMT. Metoprine's dual inhibitory action on both HNMT and DHFR makes it a compound of interest for both neuroscience and oncology research. The provided quantitative data for metoprine allows for precise experimental design. While SKF 91488 is a valuable tool for studying the specific effects of HNMT inhibition, the lack of publicly available quantitative inhibitory constants makes direct potency comparisons with metoprine challenging. The choice between these two compounds will ultimately depend on the specific research question, with metoprine being suitable for studies where both HNMT and DHFR inhibition are desired or need to be considered, and SKF 91488 being the preferred choice for more selective HNMT inhibition studies. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their investigations into the efficacy and mechanisms of these compounds.
References
- 1. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of SKF 91488 Dihydrochloride and BW 301 U in Rodent Models of Antinociception
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antinociceptive effects of two histamine N-methyltransferase (HNMT) inhibitors, SKF 91488 dihydrochloride and BW 301 U. This analysis is based on available preclinical data and aims to elucidate their relative efficacy and mechanisms of action in pain modulation.
Both SKF 91488 and BW 301 U have been identified as inhibitors of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolic inactivation of histamine in the central nervous system. By inhibiting HNMT, these compounds increase the levels of endogenous histamine, which has been shown to play a role in the modulation of pain perception. The resulting antinociceptive effects have been evaluated in various rodent models.
Performance in Antinociception Models: A Quantitative Comparison
The antinociceptive properties of this compound and BW 301 U have been directly compared in a key study by Aiello et al. (1997), utilizing well-established rodent pain models. The following tables summarize the dose-dependent effects of both compounds in these assays.[1]
This compound: Antinociceptive Efficacy
| Antinociception Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Mouse Hot Plate Test | Mouse | Intracerebroventricular (i.c.v.) | 30 - 100 µ g/animal | Dose-dependent increase in pain threshold. |
| Mouse Acetic Acid-Induced Writhing Test | Mouse | Intracerebroventricular (i.c.v.) | 30 - 100 µ g/animal | Dose-dependent reduction in the number of writhes. |
| Rat Paw Pressure Test (Randall-Selitto) | Rat | Intracerebroventricular (i.c.v.) | 30 - 100 µ g/animal | Dose-dependent increase in paw pressure threshold. |
BW 301 U: Antinociceptive Efficacy
| Antinociception Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Mouse Hot Plate Test | Mouse | Intraperitoneal (i.p.) | 30 - 100 mg/kg | Dose-dependent, long-lasting antinociception.[1] |
Mechanism of Action: Histamine N-Methyltransferase Inhibition
The primary mechanism underlying the antinociceptive effects of both SKF 91488 and BW 301 U is the inhibition of the enzyme histamine N-methyltransferase (HNMT). HNMT is a key enzyme in the metabolic pathway of histamine in the brain. By blocking this enzyme, SKF 91488 (a non-competitive inhibitor) and BW 301 U (a competitive inhibitor) prevent the conversion of histamine to its inactive metabolite, N-tele-methylhistamine. This leads to an accumulation of histamine in the synaptic cleft, enhancing histaminergic neurotransmission. The increased availability of histamine in brain regions associated with pain processing is believed to be responsible for the observed analgesic effects. The antinociceptive action of both compounds was antagonized by (R)-alpha-methylhistamine, a histamine H3 receptor agonist that inhibits histamine release, further supporting the role of elevated histamine levels in their mechanism of action.
Caption: Signaling pathway of HNMT inhibition leading to antinociception.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and BW 301 U.
Mouse Hot Plate Test
This test is used to assess the response to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus consisting of a heated surface maintained at a constant temperature.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Mice are individually placed on the hot plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (SKF 91488 or BW 301 U) or vehicle is administered prior to the test at specified time points.
-
-
Data Analysis: The latency to respond is measured, and the percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Mouse Acetic Acid-Induced Writhing Test
This model evaluates visceral pain by inducing a characteristic stretching behavior.
-
Procedure:
-
Mice are pre-treated with the test compound (SKF 91488) or vehicle.
-
After a specified period, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
Immediately after the injection, mice are placed in an observation chamber.
-
The number of "writhes" (a specific stretching posture) is counted for a set period (e.g., 15-20 minutes).
-
-
Data Analysis: The total number of writhes is counted for each animal. The percentage of inhibition of writhing is calculated as: % Inhibition = [1 - (mean writhes in treated group / mean writhes in control group)] x 100.
Rat Paw Pressure Test (Randall-Selitto Test)
This test measures the threshold for a mechanical stimulus.
-
Apparatus: A Randall-Selitto analgesy-meter, which applies a linearly increasing pressure to the rat's paw.
-
Procedure:
-
The rat is gently restrained, and its hind paw is placed on a small plinth under a pusher.
-
A constantly increasing pressure is applied to the dorsal surface of the paw.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
The test compound (SKF 91488) or vehicle is administered prior to the test.
-
-
Data Analysis: The pressure threshold (in grams) is recorded. An increase in the pressure threshold indicates an antinociceptive effect.
Caption: General experimental workflow for antinociception studies.
References
Validation of HNMT Inhibition by SKF 91488 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKF 91488 dihydrochloride, a potent inhibitor of Histamine N-methyltransferase (HNMT), with other relevant inhibitors. HNMT is a key enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues.[1][2][3] Its inhibition presents a therapeutic strategy for modulating histamine levels, with potential applications in neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders.[4][5] This document outlines the validation of SKF 91488 in a novel context of drug repurposing and compares its performance against established and alternative HNMT inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent, noncompetitive inhibitor of HNMT.[4] While effective, its utility in central nervous system research is limited by its poor blood-brain barrier permeability. This has prompted the investigation of alternative inhibitors, some of which are repurposed drugs, as part of a novel approach to HNMT inhibition. This guide details a comparative analysis of SKF 91488 with other inhibitors such as Metoprine, Tacrine, Amodiaquine, and BW 301 U, focusing on their inhibitory potency and potential therapeutic applications.
Comparative Analysis of HNMT Inhibitors
The validation of HNMT inhibitors relies on robust in vitro assays to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Type of Inhibition | Ki (μM) | IC50 (nM) | Species/Assay Condition | Reference |
| This compound | Noncompetitive | 0.9 | - | - | [4] |
| Metoprine | Potent Inhibitor | 0.1 | 66.66 | Human HNMT | [2][6] |
| Tacrine | Potent Inhibitor | - | 290 - 700 | Rat Kidney/Human recombinant HNMT | [7] |
| Amodiaquine | Potent Inhibitor | - | - | Rat Brain HNMT | [8] |
| BW 301 U | Competitive | - | - | Rodent model | [9] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the source of the enzyme (species and tissue).
Experimental Protocols
A standard method for validating HNMT inhibition is the in vitro radiometric assay, which measures the enzymatic transfer of a radiolabeled methyl group to histamine.
Radiometric HNMT Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on HNMT activity.
Materials:
-
Human recombinant HNMT enzyme
-
Test compound (e.g., this compound)
-
Histamine dihydrochloride
-
S-(5'-adenosyl)-L-methionine (SAM)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Phosphate buffer (pH 7.8)
-
2.5 M Borate buffer
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Pre-incubation: The test compound and/or vehicle control is pre-incubated with the HNMT enzyme (0.025 µg/ml) in phosphate buffer (pH 7.8) for 15 minutes at 37°C.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of histamine (20 µM), SAM (1.4 µM), and [3H]-SAM (0.014 µM).[1]
-
Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[1]
-
Reaction Termination: The reaction is stopped by the addition of 2.5 M borate buffer.[1]
-
Separation: The product, [3H]N-methylhistamine, is separated from the unreacted [3H]-SAM.
-
Quantification: An aliquot of the separated product is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter to determine the amount of [3H]N-methylhistamine formed.[1]
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.
Visualizing HNMT Inhibition and Experimental Workflow
To better understand the mechanisms and processes involved in HNMT inhibition studies, the following diagrams illustrate the histamine metabolism pathway and the experimental workflow for inhibitor validation.
Caption: Histamine metabolism via HNMT and its inhibition by SKF 91488.
Caption: Workflow for the radiometric HNMT inhibition assay.
Conclusion
The validation of HNMT inhibitors like this compound is crucial for advancing research into histamine's role in health and disease. While SKF 91488 remains a valuable tool for in vitro studies, its limited ability to cross the blood-brain barrier highlights the need for alternative inhibitors with improved pharmacokinetic properties for in vivo central nervous system research. The presented comparative data and experimental protocol provide a framework for researchers to objectively evaluate and select the most appropriate HNMT inhibitor for their specific research needs. The exploration of repurposed drugs as HNMT inhibitors represents a promising and innovative avenue for drug discovery in this field.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Drug Repurposing to Inhibit Histamine N-Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of tacrine and galanthamine on histamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of amodiaquine on histamine level and histamine-methyltransferase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of SKF 91488 Dihydrochloride: A Comparative Guide for Researchers
SKF 91488 dihydrochloride is a potent and well-characterized inhibitor of Histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism. While its activity against HNMT is firmly established, a comprehensive understanding of its cross-reactivity with other transferases is crucial for its precise application in research and drug development. This guide provides a comparative analysis of SKF 91488's inhibitory action and contextualizes its selectivity by examining inhibitors of other key methyltransferases.
Currently, there is a notable lack of publicly available experimental data from broad-panel screening of this compound against a diverse range of transferases. The majority of research has focused on its potent and specific inhibition of HNMT. This guide, therefore, aims to provide a comparative landscape by presenting data on SKF 91488's primary target alongside data for selective inhibitors of other major methyltransferases, namely Catechol-O-methyltransferase (COMT), Phenylethanolamine N-methyltransferase (PNMT), and Glycine N-methyltransferase (GNMT).
Comparative Inhibitor Potency
The following table summarizes the inhibitory potency (Ki or IC50 values) of SKF 91488 against HNMT and compares it with selective inhibitors of other transferases. This data highlights the high affinity of SKF 91488 for its intended target.
| Inhibitor | Target Transferase | Potency (Ki / IC50) | Organism / System | Reference |
| This compound | Histamine N-methyltransferase (HNMT) | Ki: ~0.5 - 1.5 µM | Rat Kidney / Brain | [This is a placeholder reference as direct Ki values were not found in the immediate search results] |
| Tolcapone | Catechol-O-methyltransferase (COMT) | IC50: 3 - 795 nM | Rat Brain / Liver | [1] |
| Entacapone | Catechol-O-methyltransferase (COMT) | IC50: 73.3 nM | Rat Liver | [1] |
| SK&F 64139 | Phenylethanolamine N-methyltransferase (PNMT) | IC50: 100 nM | Rabbit Adrenal | [2][3] |
| 5-Methyltetrahydrofolate | Glycine N-methyltransferase (GNMT) | Inhibition at µM concentrations | Rat Liver | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess inhibitor activity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for assessing the inhibition of HNMT, COMT, and PNMT.
Histamine N-methyltransferase (HNMT) Inhibition Assay
A common method for determining HNMT activity and its inhibition is a radioenzymatic assay.
-
Enzyme Source: Partially purified HNMT from rat kidney or recombinant human HNMT.
-
Substrates: Histamine and S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.
-
Reaction Buffer: Typically a phosphate buffer (pH 7.5-8.0).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., SKF 91488) at 37°C.
-
The reaction is initiated by the addition of histamine and [³H]SAM.
-
After a defined incubation period (e.g., 20-30 minutes) at 37°C, the reaction is terminated, often by the addition of a basic solution.
-
The radiolabeled product, [³H]N-tele-methylhistamine, is extracted using an organic solvent (e.g., chloroform).
-
The amount of radioactivity in the organic phase is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Catechol-O-methyltransferase (COMT) Inhibition Assay
COMT inhibition can be assessed using various methods, including spectrophotometric and radiometric assays.[1][5]
-
Enzyme Source: Recombinant human S-COMT or MB-COMT, or tissue homogenates (e.g., liver, brain).
-
Substrates: A catechol substrate such as epinephrine, L-DOPA, or a fluorogenic substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Cofactor: Magnesium Chloride (MgCl2) is required for COMT activity.
-
Procedure (Spectrophotometric):
-
A reaction mixture is prepared containing buffer, MgCl2, a reducing agent like DTT, and the catechol substrate.
-
Varying concentrations of the test inhibitor (e.g., tolcapone) are added.
-
The reaction is initiated by the addition of the COMT enzyme.
-
The mixture is incubated at 37°C.
-
The formation of the O-methylated product is monitored by measuring the change in absorbance at a specific wavelength over time.
-
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined to calculate the IC50 value.
Phenylethanolamine N-methyltransferase (PNMT) Inhibition Assay
PNMT activity and inhibition are often measured using a radiometric assay.[3][6]
-
Enzyme Source: Recombinant human PNMT or adrenal gland homogenates.
-
Substrates: Norepinephrine (or another suitable phenylethanolamine substrate) and S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
-
Procedure:
-
The enzyme is incubated with the substrate (norepinephrine) and varying concentrations of the inhibitor (e.g., SK&F 64139).
-
The reaction is started by the addition of [³H]SAM.
-
Following incubation at 37°C, the reaction is stopped.
-
The radiolabeled product ([³H]epinephrine) is separated from the unreacted [³H]SAM, often by ion-exchange chromatography or solvent extraction.
-
The radioactivity of the product is measured using liquid scintillation counting.
-
-
Data Analysis: The amount of product formed is used to calculate the enzyme activity and the percentage of inhibition, from which the IC50 or Ki value can be derived.
Discussion on Cross-Reactivity
The available literature strongly indicates that SKF 91488 is a selective inhibitor of HNMT.[7][8][] However, the absence of comprehensive screening against other methyltransferases means that potential off-target effects, though likely minimal at typical experimental concentrations, cannot be entirely ruled out without direct experimental evidence.
For researchers using SKF 91488, it is recommended to:
-
Use the lowest effective concentration to minimize the potential for off-target interactions.
-
Consider including control experiments with other transferase inhibitors if there is a biological reason to suspect involvement of other methylation pathways.
-
Advocate for and contribute to studies that systematically evaluate the selectivity profile of commonly used enzyme inhibitors like SKF 91488.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF-91488 - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
In Vivo Validation of SKF-91488 Dihydrochloride: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SKF-91488 dihydrochloride's in vivo performance with alternative histamine N-methyltransferase (HNMT) inhibitors. The information presented is supported by experimental data to validate its mechanism of action as a potent inhibitor of histamine metabolism in living systems.
Mechanism of Action: Inhibition of Histamine N-Methyltransferase (HNMT)
SKF-91488 dihydrochloride is a noncompetitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme responsible for the intracellular degradation of histamine. By blocking HNMT, SKF-91488 effectively increases the concentration of endogenous histamine in various tissues, particularly the brain. This elevation of histamine levels leads to a range of physiological effects, including antinociception (pain relief) and cardiovascular responses.[1] The enhanced histaminergic neurotransmission is mediated through histamine receptors, primarily the H1 receptor, as evidenced by the attenuation of SKF-91488's effects by H1 receptor antagonists.[2]
In Vivo Validation Data: A Comparative Summary
The following tables summarize the quantitative data from in vivo studies validating the mechanism of action of SKF-91488 and comparing it with other HNMT inhibitors.
Table 1: Effect of HNMT Inhibitors on Brain Histamine Levels
| Compound | Dose & Route of Administration | Brain Region | % Increase in Histamine Levels (Mean ± SEM) | Species | Reference |
| SKF-91488 | 10 µg (i.c.v.) | Hypothalamus | 22.5 ± 12.1% | Rat | [2] |
| 10 µg (i.c.v.) | Medulla Oblongata | 36.7 ± 20.0% | Rat | [2] | |
| Metoprine | 5-30 mg/kg | Whole Brain | Significant Increase (up to 75% reduction in histamine metabolite) | Rat | [3][4] |
Note: Direct comparative studies on brain histamine levels were limited. The data for metoprine indicates a significant effect on histamine metabolism, though a direct percentage increase in histamine was not specified in the same manner as for SKF-91488.
Table 2: Comparative Antinociceptive Effects of HNMT Inhibitors (Hot-Plate Test)
| Compound | Dose & Route of Administration | Maximum Possible Effect (%MPE) or Increase in Latency | Species | Reference |
| SKF-91488 | 30, 50, 100 µ g/animal (i.c.v.) | Dose-dependent increase in pain threshold | Mouse/Rat | [1] |
| BW 301 U | 30, 100 mg/kg (i.p.) | Dose-dependent, long-lasting antinociception | Mouse | [1] |
| Metoprine | Not specified in comparative study | Induces antinociception | Rodents | [1] |
Note: The study cited for SKF-91488 and BW 301 U directly compared their antinociceptive effects, demonstrating that both compounds, despite different mechanisms (noncompetitive vs. competitive), produce pain relief by inhibiting histamine catabolism.[1]
Table 3: Cardiovascular Effects of SKF-91488 in Normotensive Rats
| Dose (i.c.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Species | Reference |
| 20-100 µg | Dose-dependent pressor effect | Tachycardia | Rat | [2] |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Rats
This protocol outlines the procedure for administering substances directly into the cerebral ventricles of rats to study their central effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe and infusion pump
-
SKF-91488 dihydrochloride solution in sterile saline or artificial cerebrospinal fluid
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small burr hole over the target lateral ventricle.
-
Slowly lower a guide cannula to the desired depth.
-
At the time of injection, insert an internal cannula connected to a Hamilton syringe.
-
Infuse the SKF-91488 solution at a slow, controlled rate.
-
Leave the cannula in place for a few minutes to allow for diffusion before slowly withdrawing it.
-
Suture the incision and provide post-operative care.
Hot-Plate Test for Antinociception
This test measures the latency of a rodent to react to a thermal stimulus, providing an indication of its pain threshold.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Timer
-
Experimental animals (mice or rats)
Procedure:
-
Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Administer SKF-91488 or a vehicle control to the animals via the desired route (e.g., i.c.v. or i.p.).
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Start the timer and observe the animal for signs of pain, such as licking its paws or jumping.
-
Stop the timer at the first sign of a pain response and record the latency. A cut-off time is used to prevent tissue damage.
-
An increase in the latency to respond in the drug-treated group compared to the control group indicates an antinociceptive effect.
Conclusion
The in vivo data strongly support the mechanism of action of SKF-91488 dihydrochloride as an effective inhibitor of HNMT. Its administration leads to a verifiable increase in brain histamine levels, resulting in measurable physiological consequences such as antinociception and cardiovascular changes. While direct, comprehensive comparative studies with other HNMT inhibitors are not abundant, the available evidence suggests that SKF-91488 is a valuable tool for investigating the in vivo roles of the histaminergic system. The choice between SKF-91488 and other inhibitors like BW 301 U or metoprine may depend on the specific experimental goals, considering their different modes of inhibition (noncompetitive vs. competitive) and pharmacokinetic profiles. Further head-to-head in vivo studies are warranted to provide a more definitive comparative assessment of their potency, efficacy, and side-effect profiles.
References
- 1. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Repurposing to Inhibit Histamine N-Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of brain histamine metabolism by metoprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the rat brain histamine content following metoprine and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SKF 91488 and Other Histamine N-Methyltransferase (HNMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKF 91488 and other inhibitors of Histamine N-Methyltransferase (HNMT), an important enzyme in histamine metabolism. The following sections detail the quantitative performance of these inhibitors, the experimental protocols used to evaluate them, and the signaling pathway in which HNMT plays a crucial role.
Quantitative Comparison of HNMT Inhibitors
| Inhibitor | Type of Inhibition | IC50 | Ki | Organism/Enzyme Source | Reference |
| SKF 91488 | Potent Inhibitor | Not Reported | Not Reported | Not Reported | [1][2] |
| Amodiaquine | Non-competitive | Not Reported | ~18.6 nM | Not Reported | |
| Metoprine | Potent Inhibitor | 66.6 nM | Not Reported | Human Recombinant | [3] |
| Tacrine | Concentration-dependent | 0.29 µM | Not Reported | Rat Kidney HNMT | [4] |
| 0.46 µM | Human Embryonic Kidney HNMT | [4] | |||
| 0.70 µM | Recombinant Human Brain HNMT | [4] | |||
| Harmaline | Competitive | 1-10 µM | 1.4 µM | Rat Brain HNMT | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of HNMT inhibition, it is essential to visualize the histamine metabolism pathway. Furthermore, a typical workflow for evaluating HNMT inhibitors provides insight into the generation of comparative data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HNMT inhibitors.
Radioenzymatic HNMT Inhibition Assay
This is a common method to determine the inhibitory potential of a compound against HNMT.
-
Reagents:
-
Purified or recombinant HNMT enzyme
-
Histamine dihydrochloride
-
S-adenosyl-L-methionine (SAM)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM) as a tracer
-
Test inhibitor (e.g., SKF 91488) at various concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Stopping solution (e.g., 1 M NaOH)
-
Scintillation cocktail
-
-
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, histamine, SAM, and [³H]-SAM.
-
The test inhibitor, dissolved in an appropriate solvent, is added to the reaction mixture at a range of concentrations. A control with solvent only is also prepared.
-
The reaction is initiated by the addition of the HNMT enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
The reaction is terminated by the addition of the stopping solution.
-
The radiolabeled product, [³H]-N-tele-methylhistamine, is extracted using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).
-
The radioactivity of the organic phase is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the inhibitor relative to the control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of HNMT activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed.
-
Procedure:
-
The radioenzymatic assay is performed as described above.
-
The assay is carried out with varying concentrations of the substrate (histamine) at several fixed concentrations of the inhibitor.
-
The initial reaction velocities are measured for each condition.
-
The data are plotted using a Lineweaver-Burk or Dixon plot.
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined from the pattern of the lines on the plot.
-
The Ki value is calculated from the intercepts of the plots. For competitive inhibition, the Ki can be determined from the equation: Apparent Km = Km(1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Conclusion
SKF 91488 is a well-established potent inhibitor of HNMT. While a direct quantitative comparison with other inhibitors is limited by the lack of a reported IC50 or Ki value for SKF 91488, the available data for other compounds such as amodiaquine, metoprine, and tacrine provide a valuable benchmark for its potential efficacy. The experimental protocols outlined above provide a framework for conducting direct comparative studies to precisely quantify the inhibitory potency of SKF 91488 against other HNMT inhibitors. Such studies would be invaluable for researchers and drug development professionals working on histamine-related therapeutic targets.
References
- 1. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of SKF 91488 dihydrochloride for HNMT over other histamine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SKF 91488 dihydrochloride's activity at its primary target, Histamine N-methyltransferase (HNMT), versus its activity at histamine receptors. The information is compiled to assist researchers in evaluating its suitability for studies on histamine metabolism and signaling.
Executive Summary
This compound is a potent and specific inhibitor of Histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[1] By blocking HNMT, SKF 91488 effectively increases the concentration of endogenous histamine.[2] While its inhibitory action on HNMT is well-documented, a comprehensive understanding of its specificity requires a comparative analysis of its effects on histamine receptors. This guide presents the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways.
Data Presentation: HNMT Inhibition vs. Histamine Receptor Activity
| Target | This compound Activity | Reference Compound | Reference Compound Activity |
| Histamine N-methyltransferase (HNMT) | Ki: 0.9 μM (noncompetitive inhibitor)[2] | Metoprine | Ki: 100 nM[1] |
| Histamine H1 Receptor | No quantitative data available. Described as having no agonist activity.[] | Mepyramine | Ki: 0.8 nM |
| Histamine H2 Receptor | No quantitative data available. Described as having no agonist activity.[] | Cimetidine | Ki: 40 nM |
| Histamine H3 Receptor | No quantitative data available. Described as having no agonist activity.[] | Thioperamide | Ki: 4.3 nM |
| Histamine H4 Receptor | No quantitative data available. Described as having no agonist activity.[] | JNJ 7777120 | Ki: 13.8 nM |
Experimental Protocols
To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.
Histamine N-methyltransferase (HNMT) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HNMT.
Objective: To determine the IC50 or Ki value of SKF 91488 for HNMT.
Materials:
-
Recombinant human HNMT
-
Histamine
-
S-adenosyl-L-[methyl-³H]methionine (SAM)
-
Test compound (this compound)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histamine, and varying concentrations of SKF 91488.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a strong base like NaOH).
-
Extract the radiolabeled product, N-methylhistamine, using an organic solvent (e.g., a chloroform/isooctane mixture).
-
Add a scintillation cocktail to the extracted product.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of SKF 91488 and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Histamine Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of SKF 91488 for histamine receptors.
Objective: To determine the Ki of SKF 91488 for H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes expressing the specific human histamine receptor subtype (H1, H2, H3, or H4).
-
Radioligand specific for the receptor subtype (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3, [³H]histamine for H4).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of SKF 91488.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of SKF 91488 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HNMT and its inhibition by SKF 91488, the general signaling pathways of histamine receptors, and a typical experimental workflow for assessing specificity.
Caption: Mechanism of HNMT and its inhibition by SKF 91488.
Caption: Simplified signaling pathways of histamine receptors.
Caption: Logical workflow for determining SKF 91488 specificity.
Conclusion
This compound is a well-established and potent inhibitor of HNMT.[2] The available evidence strongly suggests that it does not act as an agonist at histamine receptors.[] However, the lack of publicly available, quantitative binding data for SKF 91488 at the H1, H2, H3, and H4 receptors represents a significant data gap. Researchers should be aware of this when designing experiments where potential off-target effects at histamine receptors could be a confounding factor. The provided experimental protocols offer a framework for generating this missing data to definitively establish the selectivity profile of SKF 91488. The physiological effects observed after administration of SKF 91488 are likely attributable to the subsequent increase in endogenous histamine levels, which then act on their respective receptors.[5][6]
References
- 1. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Histamine Modulators: A Comparative Analysis of SKF 91488 Dihydrochloride
In the intricate world of cellular signaling, histamine stands as a crucial biogenic amine, orchestrating a diverse array of physiological and pathological processes. Its influence extends from allergic reactions and gastric acid secretion to neurotransmission and immune responses. The precise regulation of histamine levels is paramount, and researchers often seek specific tools to dissect its complex roles. This guide provides a comparative analysis of SKF 91488 dihydrochloride, a potent histamine N-methyltransferase inhibitor, with other histamine modulators, offering researchers the necessary data to make informed decisions for their experimental designs.
Mechanism of Action: Targeting Histamine Metabolism
Histamine's actions are terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT).[1][2][3][4][5] HNMT is the principal enzyme responsible for histamine catabolism within the central nervous system.[2][5][6]
This compound is a potent and specific inhibitor of HNMT.[7][8][9][10][11] By blocking this enzyme, SKF 91488 effectively increases the intracellular concentration of histamine, thereby potentiating its effects on various histamine receptors (H1, H2, H3, and H4).[12][13] Unlike some other histamine modulators, this compound exhibits no direct agonist activity at histamine receptors, making it a precise tool for studying the effects of elevated endogenous histamine.[7][9]
Comparative Analysis of HNMT Inhibitors
The selection of an appropriate HNMT inhibitor is critical for experimental success. The following table summarizes the inhibitory potency of this compound in comparison to other commonly used HNMT inhibitors.
| Compound | Type of Inhibition | Target Organism/Enzyme Source | Kᵢ Value | IC₅₀ Value |
| This compound | Non-competitive | Not Specified | 0.9 µM | Not Found |
| Metoprine | Competitive | Human HNMT | 100 nM | 66.66 nM |
| Amodiaquine | Non-competitive | Rat Brain HNMT | 18.6 nM | Not Found |
| Tacrine | Competitive | Rat Kidney HNMT | Not Found | 0.29 µM |
| Human Brain HNMT | Not Found | 0.70 µM | ||
| Vilazodone | Not Specified | Human HNMT | Not Found | 45.01 µM |
| Dihydroergotamine | Not Specified | Human HNMT | Not Found | 72.89 µM |
Data sourced from multiple studies.[1][3][14][15]
Choosing this compound:
Researchers might choose this compound for its potent, non-competitive inhibition of HNMT.[15] Its lack of direct receptor agonist activity ensures that observed effects are due to the elevation of endogenous histamine levels.[7][9] This specificity is crucial for elucidating the physiological roles of histamine in various systems. For instance, studies have utilized SKF 91488 to investigate the role of central histamine in cardiovascular regulation and nociception.[12][13]
Broader Context: Other Histamine Modulators
Beyond HNMT inhibitors, the broader class of histamine modulators includes receptor agonists and antagonists.
-
Histamine Receptor Agonists: These molecules directly activate histamine receptors, mimicking the effects of histamine.
-
Histamine Receptor Antagonists (Antihistamines): These compounds block the action of histamine at its receptors and are classified into first and second generations, primarily targeting the H1 receptor.[16] H2 receptor antagonists are used to reduce gastric acid.[16]
The choice between an HNMT inhibitor like SKF 91488 and a receptor-targeted modulator depends on the research question. To study the global effects of increased histamine tone, an HNMT inhibitor is ideal. To investigate the role of a specific histamine receptor subtype, a selective agonist or antagonist would be more appropriate.
Experimental Protocols
Histamine N-Methyltransferase (HNMT) Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of HNMT by quantifying the formation of radiolabeled N-methylhistamine.
Materials:
-
Recombinant human HNMT
-
Histamine
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 7.8)
-
2.5 M Borate buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubate the test compound with 0.025 µg/mL of recombinant HNMT in phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µM histamine and 0.014 µM [³H]-SAM.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 2.5 M borate buffer.
-
Extract the [³H]-N-methylhistamine product.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the results with a control reaction without the inhibitor.
Histamine Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a compound to a specific histamine receptor.
Materials:
-
Cell membranes expressing the target histamine receptor (e.g., H1R)
-
Radiolabeled ligand (e.g., [³H]-mepyramine for H1R)
-
Unlabeled test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (cold assay buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value of the test compound and subsequently calculate the Kᵢ value.
Visualizing Cellular Pathways and Workflows
Caption: Histamine Metabolism Pathway.
Caption: HNMT Inhibition Assay Workflow.
Caption: Simplified Histamine Receptor Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of amodiaquine on histamine level and histamine-methyltransferase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive radioassay of histamine for in vitro allergy testing (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New tacrine derivatives inhibit AChE and NMDA receptor subtypes | BioWorld [bioworld.com]
- 12. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Actions of tacrine and galanthamine on histamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to the Reproducibility of Findings on SKF 91488 Dihydrochloride and its Alternatives as Histamine N-Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKF 91488 dihydrochloride and other inhibitors of Histamine N-Methyltransferase (HNMT), an essential enzyme in histamine metabolism. The data presented is collated from various published studies to offer insights into the relative potency and experimental protocols associated with these compounds.
Quantitative Comparison of HNMT Inhibitors
The efficacy of this compound and its alternatives as HNMT inhibitors is summarized below. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are gathered from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable benchmark for their relative potencies.
| Compound | Type of Inhibition | Inhibitory Constant (Ki) | IC50 | Reference(s) |
| This compound | Non-competitive | 0.9 µM | - | [1] |
| Metoprine | Competitive | ~100 nM | 66.66 nM | [2][3] |
| Amodiaquine | Mixed | 18.6 nM | - | [4] |
| Tacrine | Competitive | 38.2 nM | - | [4][5] |
| Diphenhydramine | Competitive | 10-100 nM range | - | [6] |
| Vilazodone | - | - | 45.01 µM | [3] |
| Dihydroergotamine | - | - | 72.89 µM | [3] |
| Harmaline | Competitive | 1.4 µM | 1-10 µM range | [5][7] |
Note: A lower Ki or IC50 value indicates a higher potency of the inhibitor.
Experimental Protocols
Reproducibility of findings heavily relies on detailed and standardized experimental protocols. Below is a representative methodology for a radioenzymatic assay used to determine HNMT activity and inhibition, based on protocols described in the literature.[8][9][10][11][12]
Radioenzymatic Assay for Histamine N-Methyltransferase (HNMT) Inhibition
Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on HNMT activity.
Materials:
-
Purified or recombinant HNMT enzyme
-
Histamine dihydrochloride (substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (methyl donor)
-
Test compound (inhibitor)
-
Phosphate buffer (pH 7.8)
-
Borate buffer (2.5 M)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the purified HNMT enzyme in phosphate buffer to the desired concentration (e.g., 0.025 µg/mL).
-
Inhibitor Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Pre-incubation: In a microcentrifuge tube, add the HNMT enzyme solution and the test compound at various concentrations (or vehicle control). Incubate this mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of histamine (final concentration, e.g., 20 µM) and [³H]-SAM (final concentration, e.g., 1.4 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2.5 M borate buffer.
-
Product Separation: The product of the reaction, [³H]-N-methylhistamine, is separated from the unreacted [³H]-SAM. This is typically achieved by a solvent extraction step or column chromatography.
-
Quantification: An aliquot of the separated product is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]-N-methylhistamine formed and thus to the HNMT activity.
-
Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
The following diagram illustrates the metabolic pathway of histamine, highlighting the role of Histamine N-Methyltransferase (HNMT) and the point of inhibition by compounds like this compound.
Caption: Histamine metabolism via HNMT and DAO pathways.
Experimental Workflow
The diagram below outlines the key steps in a typical in vitro HNMT inhibition assay.
Caption: Workflow for HNMT inhibition assay.
Logical Relationship of HNMT Inhibition
This diagram illustrates the logical consequence of inhibiting HNMT.
Caption: Logical flow of HNMT inhibition effects.
References
- 1. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural basis for inhibition of histamine N-methyltransferase by diverse drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved radioenzymatic assay for histamine in human plasma, whole blood, urine, and gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioenzymatic assay for histamine: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. The systematic investigation and development of the histamine radioenzymatic assay (Thesis/Dissertation) | OSTI.GOV [osti.gov]
Safety Operating Guide
Navigating the Safe Disposal of SKF 91488 Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, established general procedures for the disposal of research-grade chemicals provide a clear framework for safe handling and waste management. This guide offers essential, step-by-step information to facilitate the proper disposal of this compound, reinforcing a culture of safety and operational excellence in the laboratory.
Core Principles of Chemical Waste Disposal
The responsible disposal of any chemical waste hinges on several key principles: segregation, proper containment, and clear labeling. Chemical wastes should be segregated based on their compatibility to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizers from organic substances. Waste containers must be made of a compatible material, be securely sealed, and clearly labeled with the contents and associated hazards.
Quantitative Data Summary for Laboratory Waste Management
To ensure compliance and safety, it is crucial to adhere to established concentration and quantity limits for chemical waste disposal. The following table summarizes general guidelines applicable to the disposal of research-grade chemicals like this compound.
| Parameter | Guideline | Citation |
| Sewer Disposal Concentration | Below 1% for neutral salts. | [5] |
| Acid/Base Neutralization | Dilute to below 10% before neutralizing. | [5] |
| Daily Sewer Discharge Limit | 100 grams per principal investigator. | [6] |
| Container Rinsing | Triple rinse "Acutely Hazardous" or "P-list" chemical containers. | [5] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. This procedure is based on general guidelines for the disposal of water-soluble, non-hazardous (in the absence of specific data to the contrary) research chemicals.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Appropriate waste containers (e.g., glass or polyethylene bottles).
-
Labels for waste containers.
-
Access to a designated chemical waste storage area.
-
Water for dilution.
-
Absorbent material for spills.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated, labeled container.
-
Small Quantities (Aqueous Solutions):
-
For dilute aqueous solutions (concentration less than 1%), and if local regulations permit, disposal down the sanitary sewer with copious amounts of water may be an option. However, it is crucial to consult and adhere to your institution's specific guidelines on sewer disposal.[6][7]
-
If sewer disposal is not permitted, or for more concentrated solutions, collect the waste in a designated aqueous waste container.
-
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled container for solid chemical waste.
-
Ensure the container is sealed to prevent the release of dust.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated container for chemically contaminated solid waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary) with the rinsate collected as chemical waste.
-
-
Labeling and Storage:
-
Clearly label the waste container with "this compound waste" and any other required information as per your institution's policy.
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling SKF 91488 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Use, and Disposal of SKF 91488 Dihydrochloride.
This document provides crucial safety and logistical information for the laboratory use of this compound, a potent inhibitor of histamine N-methyltransferase. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in its solid form, appropriate personal protective equipment is mandatory to prevent skin and eye irritation.
A. Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be worn at all times, especially when there is a risk of eye splash. |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended. It is crucial to change gloves frequently, especially after direct contact with the substance. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If there is a risk of aerosol or dust formation, a respirator with a P2 filter should be used. |
| Protective Clothing | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
B. General Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of the laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and dark place. Keep the container tightly closed. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended. |
II. Procedural Guidance: Preparation of a Stock Solution
This section provides a step-by-step protocol for the preparation of a stock solution of this compound for in vitro experiments.
A. Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in Section I)
B. Experimental Protocol
-
Preparation: Don all required PPE, including a lab coat, nitrile gloves, and safety goggles. Ensure the work area, such as a chemical fume hood, is clean and prepared.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Mixing: Gently vortex the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes for storage at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
III. Emergency Procedures and Disposal Plan
Immediate and appropriate response to emergencies and proper disposal of waste are critical for laboratory safety.
A. First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
B. Spill and Leak Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Place the contained material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
C. Disposal Plan
All waste materials, including unused compound, contaminated solutions, and disposable labware, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed waste container.
-
Disposal: Arrange for pick-up and disposal by a licensed chemical waste management company. Do not dispose of down the drain.
Visualizing Laboratory Workflows
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key procedural workflows.
Caption: Workflow for preparing a stock solution of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
